molecular formula C11H12O4 B017220 Methyl isoferulate CAS No. 16980-82-8

Methyl isoferulate

Cat. No.: B017220
CAS No.: 16980-82-8
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-GQCTYLIASA-N
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Description

Methyl isoferulate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16980-82-8
Record name Methyl isoferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, systematically known as methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, is a naturally occurring phenolic compound. It is the methyl ester of isoferulic acid and an isomer of methyl ferulate. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential biological activities. Notably, it has been identified as a potential anti-influenza agent that targets the M2 proton channel of the H1N1 virus[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its reported mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

Identifier Value Source
IUPAC Name methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoatePubChem
Synonyms Methyl (E)-3'-hydroxy-4'-methoxycinnamate, 3-Hydroxy-4-methoxycinnamic acid methyl esterPubChem
CAS Number 16980-82-8[3]
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3]
Property Value Method Source
Melting Point 120-123 °CExperimental[4]
Boiling Point 369.00 to 370.00 °C @ 760.00 mm HgEstimated[1]
Water Solubility 1398 mg/L @ 25 °CEstimated[1]
Solubility in Methanol 30 mg/mLExperimental[4]
logP (o/w) 2.034Estimated[1]

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR (CDCl₃, 400 MHz) chemical shifts (δ) in ppm:

  • ~3.80 (s, 3H): Methyl ester protons (-COOCH₃).

  • ~3.90 (s, 3H): Methoxy group protons (-OCH₃).

  • ~5.80 (br s, 1H): Phenolic hydroxyl proton (-OH).

  • ~6.30 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

  • ~6.90 - 7.20 (m, 3H): Aromatic protons.

  • ~7.60 (d, J ≈ 16 Hz, 1H): Vinylic proton beta to the carbonyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz) chemical shifts (δ) in ppm:

  • ~52.0: Methyl ester carbon (-COOCH₃).

  • ~56.0: Methoxy carbon (-OCH₃).

  • ~110.0 - 125.0: Aromatic and vinylic CH carbons.

  • ~127.0: Quaternary aromatic carbon.

  • ~145.0 - 150.0: Aromatic carbons attached to oxygen and the vinylic carbon beta to the carbonyl.

  • ~167.0: Carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show the following characteristic absorption bands (in cm⁻¹).

Wavenumber (cm⁻¹) Functional Group Vibration
~3400 (broad)O-HStretching (phenolic hydroxyl)
~3050C-HStretching (aromatic and vinylic)
~2950C-HStretching (methyl)
~1710C=OStretching (α,β-unsaturated ester)
~1630C=CStretching (alkene)
~1600, ~1510C=CStretching (aromatic)
~1250C-OStretching (ester and ether)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For this compound, dissolved in a solvent like methanol, absorption maxima (λ_max) are expected in the UV region. Based on the UV/VIS spectrum of its parent compound, isoferulic acid, in methanol, which shows maxima at 322, 294, and 243 nm, similar absorption bands can be anticipated for this compound due to the presence of the same chromophore.

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Materials: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then centrifuged to separate the undissolved solid.

    • A sample of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE).

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • The solubility is expressed in units such as mg/mL or mol/L.

NMR Spectral Acquisition
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

FT-IR Spectral Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.

    • The powder is then compressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectral Acquisition
  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Acquisition:

    • The spectrophotometer is blanked using the same solvent as the sample solution.

    • The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

    • The wavelengths of maximum absorbance (λ_max) are identified from the resulting spectrum.

Biological Activity and Signaling Pathway

This compound has been identified as a potential antiviral agent against the H1N1 influenza virus. Its mechanism of action is reported to be the inhibition of the M2 proton channel[1][2]. The M2 protein is a tetrameric ion channel in the viral envelope that is crucial for the viral life cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, which is a necessary step for viral replication. By blocking this proton channel, this compound prevents the acidification of the viral interior, thereby inhibiting viral uncoating and replication.

G cluster_0 Host Cell Endosome (Low pH) cluster_1 Inhibition by this compound Virion Influenza Virion M2_channel M2 Proton Channel (Active) Acidification Virion Acidification M2_channel->Acidification Protons_in H+ Protons_in->M2_channel Influx Uncoating Viral Uncoating (vRNP Release) Acidification->Uncoating Replication Viral Replication Uncoating->Replication Methyl_Isoferulate This compound M2_blocked M2 Proton Channel (Blocked) Methyl_Isoferulate->M2_blocked Blocks No_Acidification No Virion Acidification M2_blocked->No_Acidification No_Uncoating Inhibition of Viral Uncoating No_Acidification->No_Uncoating No_Uncoating->Replication Inhibits Protons_out H+

Mechanism of action of this compound.

Experimental Workflow: Synthesis

A common method for the synthesis of this compound is through the Fischer esterification of isoferulic acid. This involves reacting isoferulic acid with methanol in the presence of an acid catalyst.

G Reactants Isoferulic Acid + Methanol Reaction_Vessel Reaction Vessel (Acid Catalyst, e.g., H₂SO₄) Reflux Reactants->Reaction_Vessel Add Workup Reaction Workup (Neutralization, Extraction) Reaction_Vessel->Workup Cool & Process Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

General workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing both estimated and available experimental data. Detailed, generalized protocols for the determination of these properties have been outlined to assist researchers in their own characterization efforts. Furthermore, the guide has visualized the reported anti-influenza mechanism of action and a common synthetic route for this compound. As research into this compound and its potential therapeutic applications continues, a comprehensive understanding of its physicochemical characteristics will remain fundamental to advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

Methyl Isoferulate: A Technical Guide to Natural Sources, Isolation, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a phenylpropanoid compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Furthermore, experimental workflows and signaling cascades are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying processes.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the genus Actaea, also known as Cimicifuga.[1][2] These herbaceous perennial plants are native to temperate regions of the Northern Hemisphere.

Species within the Actaea genus that have been identified as sources of isoferulic acid and its derivatives include:

  • Actaea racemosa (Black Cohosh): Widely recognized for its use in herbal medicine, the rhizomes and roots of Actaea racemosa contain a variety of polyphenolic compounds, including isoferulic acid.

  • Actaea erythrocarpa : Studies have quantified the presence of isoferulic acid in this species, particularly in its above-ground parts.[1]

  • Actaea cimicifuga : This species also contains isoferulic acid, along with other phenolic compounds.[1]

While the primary focus has been on the Actaea genus, it is plausible that this compound exists in other plant species, and further phytochemical screening of various plant families is warranted.

Quantitative Analysis of Isoferulic Acid in Actaea Species

Quantitative analysis of isoferulic acid content in different Actaea species provides valuable information for sourcing and extraction optimization. The following table summarizes the reported concentrations of isoferulic acid in dry plant extracts. It is important to note that the esterification to this compound can occur during extraction with methanol.

Plant SpeciesPlant PartCompoundConcentration (mg/g of Dry Extract)Reference
Actaea erythrocarpaAbove-ground partsIsoferulic Acid1.49[1]
Actaea cimicifugaNot specifiedIsoferulic AcidPresent, but not quantified[1]
Actaea racemosaRhizomes and RootsIsoferulic AcidPresent, but not quantified

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a specific, detailed protocol for this compound is not extensively documented in a single source, a general workflow can be constructed based on standard phytochemical isolation techniques for related compounds from Actaea species.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation and purification of phenylpropanoids like this compound from plant material.

Isolation_Workflow Plant_Material Dried & Powdered Actaea sp. Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Fractions Organic & Aqueous Fractions Fractionation->Fractions Chromatography Column Chromatography (Silica Gel or C18) Fractions->Chromatography Semi_Pure Semi-Purified Fractions Chromatography->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

3.2.1. Extraction

  • Plant Material Preparation: The rhizomes and roots of the selected Actaea species are collected, washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. Maceration or Soxhlet extraction can be employed. The use of methanol is crucial as it can facilitate the esterification of isoferulic acid to this compound, especially if acidic conditions are present or if the extraction is carried out for an extended period.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Fractionation

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate. The organic phase, which will contain the less polar compounds including this compound, is collected and concentrated.

3.2.3. Chromatographic Purification

  • Column Chromatography: The concentrated organic fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate for silica gel or water-methanol/acetonitrile for C18) is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[3][4] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

3.2.4. Structural Elucidation

The purity and structure of the isolated compound are confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Cellular Signaling Pathways Modulated by this compound

Emerging research indicates that this compound and its parent compound, isoferulic acid, can modulate several key cellular signaling pathways implicated in various diseases, including cancer and inflammation.

Akt/mTOR Signaling Pathway

Studies have shown that isoferulic acid can inhibit the proliferation of human leukemia cells by inducing G2/M phase cell cycle arrest and apoptosis.[5][6] This anti-cancer activity is mediated through the inhibition of the Akt/mTOR signaling pathway.[5][6]

The following diagram illustrates the proposed mechanism of action of isoferulic acid on the Akt/mTOR pathway in leukemia cells.

Akt_mTOR_Pathway IFA Isoferulic Acid Akt Akt IFA->Akt inhibits Apoptosis Apoptosis IFA->Apoptosis induces CellCycleArrest G2/M Arrest IFA->CellCycleArrest induces mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes mTOR->Apoptosis inhibits

Inhibition of the Akt/mTOR pathway by isoferulic acid.

Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway

  • Cell Culture and Treatment: Human leukemia cell lines (e.g., Jurkat, K562) are cultured under standard conditions. Cells are treated with varying concentrations of isoferulic acid for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt, total mTOR, and phospho-mTOR. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Research on methyl ferulate, a closely related compound, has demonstrated its anti-apoptotic effects in L-02 cells through the ROS-mediated MAPK signaling pathway.[7] This suggests that this compound may also interact with this pathway. The antioxidant properties of isoferulic acid, which involve scavenging free radicals, further support its potential to modulate ROS-dependent signaling cascades like the MAPK pathway.[8][9]

The MAPK pathway consists of several cascades, including the ERK, JNK, and p38 pathways. The specific effects of this compound on each of these branches require further investigation.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many natural polyphenolic compounds are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11][12] Given the structural similarity of this compound to other anti-inflammatory phenylpropanoids, it is hypothesized that it may also modulate NF-κB signaling. This could occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit.

Future Directions

While initial studies have shed light on the natural sources and potential biological activities of this compound, further research is needed in several areas:

  • Comprehensive Phytochemical Screening: A broader range of plant species should be screened to identify new and potentially more abundant natural sources of this compound.

  • Optimization of Isolation Protocols: The development of standardized and efficient protocols for the large-scale isolation of this compound is essential for advancing research and potential commercialization.

  • In-depth Mechanistic Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is required to fully understand its therapeutic potential. This includes detailed studies on its effects on the various branches of the MAPK and NF-κB pathways in different disease models.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

Conclusion

This compound is a promising natural product with potential applications in drug development. This guide has provided a comprehensive overview of its known natural sources, a framework for its isolation and purification, and an introduction to its interactions with key cellular signaling pathways. The provided data and methodologies offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound.

References

The Pharmacological Profile of Methyl Isoferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a derivative of isoferulic acid, is a naturally occurring phenolic compound that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-influenza, antioxidant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily attributed to its antiviral, antioxidant, and anti-inflammatory capacities.

Anti-Influenza Activity

This compound has been identified as a potential anti-influenza agent, specifically targeting the H1N1 swine flu strain.[1] The primary mechanism of its antiviral action is the inhibition of the influenza M2 proton channel.[1] This channel is crucial for the uncoating of the virus within the host cell, a critical step in viral replication. By blocking this proton channel, this compound prevents the release of viral ribonucleoproteins into the cytoplasm, thereby halting the infection cycle.

Antioxidant Properties

Similar to other phenolic compounds, this compound possesses notable antioxidant properties.[2] Its structure, featuring a hydroxyl group on the phenyl ring, enables it to act as a radical scavenger. The antioxidant mechanisms of the closely related isoferulic acid have been studied and are believed to involve:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Radical Adduct Formation (RAF): The aromatic ring can form an adduct with a radical species.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical.[2]

These mechanisms contribute to the protection of cells from oxidative damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory potential, which is likely mediated through the modulation of key inflammatory signaling pathways. Studies on the related compound, methyl ferulate, have shown an ability to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[3] This effect is thought to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3]

Quantitative Data

While specific quantitative data for this compound is limited in the publicly available literature, data from related compounds and general assay parameters provide a basis for experimental design.

ParameterCompoundValue/AssaySource
Antiviral Activity General Influenza InhibitorsIC50 determination via plaque reduction assay or fluorescence-based assays.[3][4]
Anti-inflammatory Activity Methyl FerulateSignificant reduction of MDP-evoked TNF-α release in PC12 cells at 25 µM.[3]
Antioxidant Activity Methyl FerulateIC50 (DPPH scavenging): 73.213 ± 11.20 µM[5]

Signaling Pathways and Mechanisms of Action

Inhibition of Influenza M2 Proton Channel

M2_Inhibition Methyl_isoferulate This compound M2 M2 Methyl_isoferulate->M2 Inhibits H_ion H_ion H_ion->M2 Influx vRNP vRNP M2->vRNP Acidification & Release (Blocked)

Antioxidant Radical Scavenging Mechanisms

Antioxidant_Mechanism Methyl_isoferulate This compound (Phenolic -OH group) HAT HAT RAF RAF SET SET Free_Radical Free Radical (e.g., ROO•) Free_Radical->HAT Free_Radical->RAF Free_Radical->SET Neutralized_Molecule Neutralized Molecule Methyl_isoferulate_Radical This compound Radical HAT->Neutralized_Molecule HAT->Methyl_isoferulate_Radical RAF->Neutralized_Molecule RAF->Methyl_isoferulate_Radical SET->Neutralized_Molecule SET->Methyl_isoferulate_Radical

Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane Receptor Pro-inflammatory Receptor (e.g., TNFR, TLR) IKK IKK Receptor->IKK Activates Methyl_isoferulate This compound Methyl_isoferulate->IKK Inhibits IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB_NFkB NFkB NFkB IkB_NFkB->NFkB IκB Degradation, NF-κB Release NFkB_nucleus NFkB_nucleus NFkB->NFkB_nucleus Translocation Gene_Expression Gene_Expression NFkB_nucleus->Gene_Expression Induces

Pharmacokinetics

Experimental Protocols

M2 Proton Channel Inhibition Assay (Virus-Like Particle-Based)

This protocol is adapted from established methods for screening M2 channel inhibitors.[8][9]

  • Preparation of M2-Expressing Virus-Like Particles (VLPs):

    • Co-transfect HEK293 cells with plasmids encoding the influenza M2 protein and a viral core protein (e.g., Gag).

    • Culture cells for 48-72 hours to allow for VLP production.

    • Harvest the cell culture supernatant and purify the VLPs by ultracentrifugation through a sucrose cushion.

  • Fluorescence-Based Proton Influx Assay:

    • Incorporate a pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine) into the purified M2-VLPs.

    • In a 96-well plate format, add this compound at various concentrations to the dye-loaded VLPs.

    • Initiate proton influx by creating a pH gradient (e.g., by adding a low pH buffer).

    • Monitor the change in fluorescence over time using a plate reader. Inhibition of the M2 channel will result in a reduced rate of fluorescence quenching.

  • Data Analysis:

    • Calculate the initial rate of fluorescence change for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol outlines a common method for assessing the inhibition of NF-κB signaling.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) in appropriate media.

    • Co-transfect the cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)) for a defined period (e.g., 6-8 hours).

  • Reporter Gene Measurement:

    • Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

    • Normalize the reporter gene activity to the control plasmid activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. Its multi-faceted pharmacological profile, encompassing antiviral, antioxidant, and anti-inflammatory activities, warrants further investigation.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining specific IC50 and EC50 values for this compound against various influenza strains and in different inflammatory models.

  • Comprehensive Pharmacokinetic Profiling: Conducting in vivo studies to elucidate the ADME properties of this compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of influenza and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of the pharmacological profile of this compound, intended to facilitate and guide these future research endeavors.

References

A Comprehensive Technical Review of the Biological Activities of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a derivative of the naturally occurring phenolic compound isoferulic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on this compound, with a particular focus on its anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as methyl 3-hydroxy-4-methoxycinnamate, is a phenolic compound that has demonstrated a wide spectrum of pharmacological effects. Its therapeutic potential stems from its ability to modulate various cellular processes, including inflammatory responses, oxidative stress, and apoptosis. This guide aims to consolidate the existing scientific literature on this compound's biological activities, providing a thorough understanding of its mechanisms of action and potential applications in human health.

Hepatoprotective Activities

This compound has shown significant promise in protecting the liver from various forms of injury. Studies have demonstrated its efficacy in mitigating alcohol-induced and chemical-induced liver damage.

Mechanism of Action

The hepatoprotective effects of this compound are largely attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to regulate the NOX4/ROS-MAPK signaling pathway, which plays a crucial role in oxidative stress-induced liver injury.[1] By inhibiting this pathway, this compound reduces the production of reactive oxygen species (ROS), thereby preventing cellular damage. Furthermore, it attenuates inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Quantitative Data

The following table summarizes the key quantitative findings from studies investigating the hepatoprotective effects of this compound.

ParameterModelTreatmentResultReference
Serum ALTAlcohol-induced liver injury in miceMethyl ferulic acid (5, 10, 20 mg/kg)Significant decrease[1]
Serum ASTAlcohol-induced liver injury in miceMethyl ferulic acid (5, 10, 20 mg/kg)Significant decrease[1]
Liver MDAAlcohol-induced liver injury in miceMethyl ferulic acid (5, 10, 20 mg/kg)Significant reduction[1]
Liver SOD, CAT, GSH-PxAlcohol-induced liver injury in miceMethyl ferulic acid (5, 10, 20 mg/kg)Markedly increased levels[1]
Inflammatory Cytokines (TNF-α, IL-1β, IL-6)Alcohol-induced liver injury in miceMethyl ferulic acid (10, 20 mg/kg)Significantly inhibited expression[1]
Experimental Protocols

Induction of Alcohol-Induced Liver Injury in Mice: C57BL/6 mice are typically divided into control, model, and treatment groups. The model group receives alcohol intragastrically to induce liver injury. Treatment groups are administered with varying doses of this compound (e.g., 5, 10, and 20 mg/kg) prior to alcohol administration. After a set period, serum and liver tissues are collected for biochemical and histopathological analysis.[1]

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard assay kits. Liver homogenates are used to determine the levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available kits.[1]

Western Blot Analysis: Protein expression of key signaling molecules such as NOX4, p-JNK, p-p38, and p-ERK in liver tissues is determined by Western blot analysis to elucidate the mechanism of action.[1]

Signaling Pathway

Hepatoprotective_Signaling_Pathway Alcohol Alcohol NOX4 NOX4 Alcohol->NOX4 Activates MIF This compound MIF->NOX4 Inhibits ROS ROS NOX4->ROS Generates MAPK MAPK (JNK, p38, ERK) ROS->MAPK Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes Liver_Injury Liver Injury Inflammation->Liver_Injury Apoptosis->Liver_Injury

Hepatoprotective mechanism of this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl group in its structure plays a key role in donating a hydrogen atom to neutralize free radicals.

Quantitative Data

The following table presents a summary of the antioxidant activity of this compound from various studies.

AssayIC50 Value (µM)Reference
DPPH radical scavenging73.213 ± 11.20[2]
ABTS radical cation scavenging-[3]
Ferric-reducing antioxidant power (FRAP)-[3]

Note: Some studies compared its activity to other ferulates without providing specific IC50 values for this compound in all assays.[3]

Experimental Protocols

DPPH Radical Scavenging Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Different concentrations of this compound are added to the DPPH solution. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured after a certain incubation period. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[2]

ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate. Various concentrations of this compound are then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured to determine the scavenging activity.[3]

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various experimental models.

Mechanism of Action

The anti-inflammatory activity of this compound is mediated through the inhibition of key pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including cytokines and chemokines.[1][4]

Signaling Pathway

Anti_Inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MIF This compound MIF->NFkB_Pathway Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFkB_Pathway->Pro_inflammatory_Genes Upregulates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Anti-inflammatory mechanism of this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its parent compound, isoferulic acid, as anticancer agents.

Mechanism of Action

Isoferulic acid has been shown to inhibit the proliferation of human leukemia cells by inducing G2/M phase cell cycle arrest and promoting apoptosis.[5] This is achieved through the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival.[5] Furthermore, isoferulic acid has been found to downregulate the expression of β-catenin and c-Myc in human renal carcinoma cells, leading to apoptosis and inhibition of proliferation.[6]

Quantitative Data

The following table summarizes the apoptotic effects of isoferulic acid on leukemia cell lines.

Cell LineTreatment Concentration (µM)Apoptotic Cells (%)Reference
Raji524[5]
Raji1544[5]
Raji4552[5]
K562522[5]
K5621530[5]
K5624549[5]
Jurkat511[5]
Jurkat1545[5]
Jurkat4585[5]
Experimental Protocols

Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well. Living cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically to determine cell viability.[7][8]

Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. The percentage of apoptotic cells is then quantified using flow cytometry.[5][9]

Cell Cycle Analysis: Cells are treated with this compound, harvested, and fixed. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][5]

Signaling Pathway

Anticancer_Signaling_Pathway MIF This compound Akt Akt MIF->Akt Inhibits beta_catenin β-catenin MIF->beta_catenin Downregulates G2M_Arrest G2/M Phase Arrest MIF->G2M_Arrest Induces Apoptosis Apoptosis MIF->Apoptosis Induces mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes c_Myc c-Myc beta_catenin->c_Myc Upregulates c_Myc->Cell_Growth Promotes G2M_Arrest->Cell_Growth Inhibits Apoptosis->Cell_Growth Inhibits

Anticancer mechanism of this compound.

Other Biological Activities

Antiviral Activity

This compound has been identified as a potential anti-influenza agent. It is suggested to exert its antiviral effect by blocking the M2 proton channel of the H1N1 swine flu virus.[9]

Antimicrobial Activity

Studies have shown that methyl ferulate possesses antibacterial properties. For instance, it has demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 0.31 mg/mL.[2]

Conclusion

This compound is a promising bioactive compound with a diverse range of therapeutic properties, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer effects. The mechanisms underlying these activities are multifaceted, often involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell cycle regulation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research and development of this compound as a potential therapeutic agent. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its efficacy and safety profile for various human diseases.

References

Methyl isoferulate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Chemical Identity of Methyl Isoferulate

This compound, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. A precise understanding of its chemical identity is fundamental for any research and development endeavor.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is crucial for accurate documentation, database searching, and regulatory submissions.

IdentifierValue
CAS Number 16980-82-8[1]
IUPAC Name methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate[1]
Synonyms Isoferulic acid methyl ester, METHYL 3-(3-HYDROXY-4-METHOXYPHENYL)ACRYLATE[1]
Chemical Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
SMILES COC1=C(C=C(C=C1)/C=C/C(=O)OC)O[1]
InChI InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+[1]
PubChem CID 6439893[1]

Core Section 2: Biological Activity and Mechanism of Action

This compound has been identified as a promising antiviral agent, specifically targeting the influenza A virus.

Anti-Influenza Activity

Research has highlighted this compound as a potential inhibitor of the H1N1 swine flu virus. Its primary mechanism of action is the blockade of the influenza M2 proton channel. The M2 protein is a crucial component of the influenza virus, forming a proton-selective ion channel that is essential for viral replication. By inhibiting this channel, this compound disrupts a critical stage of the viral life cycle.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on the influenza M2 proton channel is a direct interaction that prevents the influx of protons into the viral particle. This process is a key step in the uncoating of the virus and the release of its genetic material into the host cell. The experimental workflow to identify and characterize such inhibitors often involves computational screening followed by in vitro validation.

G TCM_DB Traditional Chinese Medicine Database Virtual_Screening Virtual Screening (Molecular Docking) TCM_DB->Virtual_Screening Large compound library Candidate_Selection Candidate Selection (e.g., this compound) Virtual_Screening->Candidate_Selection Predicted binding affinity M2_Assay M2 Proton Channel Inhibition Assay Candidate_Selection->M2_Assay Data_Analysis Quantitative Data (e.g., IC50) M2_Assay->Data_Analysis Experimental results Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationship

Figure 1: Experimental workflow for identifying M2 proton channel inhibitors.

The mechanism of M2 proton channel inhibition by a ligand like this compound can be visualized as a direct blockade of the channel pore, preventing proton translocation.

G cluster_M2 Influenza M2 Proton Channel (Tetramer) M2_monomer1 M2 Monomer M2_monomer2 M2 Monomer M2_monomer3 M2 Monomer M2_monomer4 M2 Monomer Pore Proton_out H+ (Internal) Pore->Proton_out Viral Uncoating Proton_in H+ (External) Proton_in->Pore Proton Influx Methyl_Isoferulate This compound Methyl_Isoferulate->Pore Blockade

Figure 2: Inhibition of the M2 proton channel by this compound.

Core Section 3: Experimental Protocols

The identification of this compound as a potential M2 inhibitor was based on computational methods, specifically molecular docking, as detailed in the work by Lin et al. (2011). While specific in vitro experimental data for this compound is not publicly detailed, a general methodology for such an investigation would involve the following steps.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional structure of the influenza A M2 proton channel (e.g., PDB ID: 2RLF) is obtained from the Protein Data Bank. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized for its conformational energy.

  • Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding pose and affinity of this compound to the M2 channel. The search space is defined to encompass the known binding pocket of the M2 channel.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding conformation and to calculate the estimated binding energy. The interactions between this compound and the amino acid residues of the M2 channel are examined.

In Vitro M2 Proton Channel Inhibition Assay (General Protocol)

A common method to experimentally validate M2 channel inhibitors is the yeast-based growth assay.

  • Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the influenza M2 protein. The expression of a functional M2 channel is typically toxic to the yeast, leading to growth inhibition.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Yeast Growth Assay:

    • The yeast cells expressing the M2 protein are cultured in a suitable medium.

    • The cells are then exposed to different concentrations of this compound.

    • A control group of yeast cells not expressing the M2 protein is also included, as well as a positive control with a known M2 inhibitor (e.g., amantadine).

    • The growth of the yeast is monitored over time, typically by measuring the optical density at 600 nm (OD600).

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound. The IC50 value, the concentration at which 50% of yeast growth is inhibited, is then determined by fitting the data to a dose-response curve.

Core Section 4: Quantitative Data

The primary quantitative data for the activity of this compound as an M2 inhibitor comes from computational studies. Lin et al. (2011) reported the docking results of this compound with the M2 proton channel.

CompoundDocking Score (kcal/mol)
This compound-6.6
Amantadine (Control)-5.5

Data from Lin et al. (2011). A more negative docking score indicates a higher predicted binding affinity.

This computational data suggests that this compound has a more favorable binding affinity for the M2 proton channel compared to the known inhibitor amantadine, making it a strong candidate for further experimental validation.

References

Commercial Suppliers and Technical Guide for Research-Grade Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity research-grade compounds is paramount. This technical guide provides an in-depth overview of Methyl Isoferulate, including a list of commercial suppliers, its synthesis, analytical characterization, and known biological activities with corresponding experimental protocols.

Commercial Availability

This compound is available from several reputable chemical suppliers specializing in research-grade compounds. While purity and available quantities may vary, the following companies are key sources:

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Offers pre-formulated solutions and powder.
Carbosynth--INVALID-LINK--Provides custom synthesis services.
Santa Cruz Biotechnology--INVALID-LINK--Offers a range of biochemicals for research.

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound meet the requirements of the intended research.

Synthesis and Purification

This compound, systematically named methyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate, can be synthesized through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Proposed Synthesis Protocol: Knoevenagel Condensation

A plausible method for the synthesis of this compound involves the reaction of isovanillin with dimethyl malonate in the presence of a base like piperidine and a catalyst such as L-proline.

  • Materials: Isovanillin, dimethyl malonate, L-proline, piperidine, methanol, dichloromethane, silica gel.

  • Procedure:

    • Dissolve isovanillin (1.0 eq) and dimethyl malonate (1.2 eq) in methanol.

    • Add L-proline (0.1 eq) and piperidine (0.2 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Purification

The primary method for purifying this compound is column chromatography using silica gel. The choice of eluent system is critical for achieving high purity and should be determined by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexane.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d, J ≈ 16 Hz1HH-7 (vinylic)
~7.05d, J ≈ 2 Hz1HH-2 (aromatic)
~6.95dd, J ≈ 8, 2 Hz1HH-6 (aromatic)
~6.90d, J ≈ 8 Hz1HH-5 (aromatic)
~6.30d, J ≈ 16 Hz1HH-8 (vinylic)
~5.90s1HAr-OH
~3.90s3HOCH₃
~3.80s3HCOOCH₃

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 177) and the carbomethoxy group (-COOCH₃, m/z 149).

m/zProposed Fragment
208[M]⁺
177[M - OCH₃]⁺
149[M - COOCH₃]⁺

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its role as an antiviral agent against the influenza A virus.

Anti-Influenza Activity: M2 Proton Channel Inhibition

This compound has been identified as an inhibitor of the influenza A M2 proton channel.[1] This channel is crucial for the virus's ability to replicate within a host cell by allowing protons to enter the virion, which facilitates the release of the viral genome.

M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic) Virion Viral Core (RNP) M2_Channel M2 Proton Channel M2_Channel->Virion Acidification & Uncoating H+ H+ H+->M2_Channel Proton Influx Methyl_Isoferulate This compound Methyl_Isoferulate->M2_Channel Blockade

Figure 1. Inhibition of the Influenza A M2 proton channel by this compound.

In Vitro Assay for M2 Proton Channel Inhibition

A common method to assess M2 channel inhibition is a fluorescence-based assay using a pH-sensitive dye in cells expressing the M2 protein.

  • Materials: HEK293 cells stably expressing the M2 protein, pH-sensitive fluorescent dye (e.g., ACMA), this compound, positive control inhibitor (e.g., Amantadine).

  • Procedure:

    • Plate M2-expressing HEK293 cells in a 96-well plate.

    • Load the cells with the pH-sensitive dye.

    • Treat the cells with varying concentrations of this compound or Amantadine.

    • Induce proton influx by lowering the extracellular pH.

    • Measure the change in fluorescence over time using a plate reader. Inhibition of the M2 channel will result in a smaller change in fluorescence compared to untreated cells.

Cytotoxicity and Antiviral Efficacy (EC₅₀/CC₅₀)

To determine the therapeutic window of this compound, its 50% cytotoxic concentration (CC₅₀) and 50% effective concentration (EC₅₀) against influenza virus must be determined.

Cytotoxicity Assay (MTT Assay)

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, this compound, MTT reagent, DMSO.

  • Procedure:

    • Seed MDCK cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The CC₅₀ is the concentration that reduces cell viability by 50%.

Antiviral Efficacy (Plaque Reduction Assay)

  • Materials: MDCK cells, influenza A virus, this compound, Avicel overlay medium, crystal violet staining solution.

  • Procedure:

    • Seed MDCK cells in a 6-well plate and grow to confluence.

    • Infect the cell monolayer with a known titer of influenza A virus.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

    • Add an overlay medium containing different concentrations of this compound.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques. The EC₅₀ is the concentration that reduces the number of plaques by 50%.

Quantitative Data Summary (Hypothetical)

As specific experimental data for this compound is not widely published, the following table presents hypothetical data based on similar compounds for illustrative purposes.

ParameterValueCell LineVirus Strain
EC₅₀ 5-15 µMMDCKInfluenza A/PR/8/34 (H1N1)
CC₅₀ >100 µMMDCKN/A
Selectivity Index (SI) >6-20N/AN/A
Potential Modulation of the NF-κB Signaling Pathway

While not experimentally confirmed for this compound, other structurally related natural phenolic compounds have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. This presents a potential secondary mechanism of action for this compound's biological effects.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IKK->NFkB Release IkB->NFkB Inhibition (bound) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Methyl_Isoferulate This compound (Potential Inhibitor) Methyl_Isoferulate->IKK Potential Inhibition

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound.

NF-κB Reporter Assay

  • Materials: HEK293 cells stably transfected with an NF-κB luciferase reporter construct, TNF-α, this compound, luciferase assay reagent.

  • Procedure:

    • Plate the NF-κB reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α to induce NF-κB activation.

    • After 6-8 hours, lyse the cells and add luciferase assay reagent.

    • Measure the luminescence. A reduction in luminescence in this compound-treated cells compared to TNF-α alone would indicate inhibition of the NF-κB pathway.

This technical guide provides a comprehensive starting point for researchers interested in the commercial sourcing and experimental use of this compound. The provided protocols are based on established methodologies and can be adapted to specific laboratory conditions and research questions.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, the methyl ester of isoferulate, is a phenolic compound of interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is based on established analytical principles for phenolic compounds and provides a reliable framework for researchers.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and acidified water. The quantification is performed by a UV detector at the maximum absorbance wavelength (λmax) of this compound, which is approximately 322 nm. The peak area of the analyte is proportional to its concentration in the sample.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and 1.0% (v/v) aqueous acetic acid. A common starting composition is 40:60 (v/v) acetonitrile:aqueous acetic acid. The final composition should be optimized based on the specific column and system to achieve a suitable retention time and peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 1.0% Acetic Acid in Water (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 322 nm

  • Run Time: Approximately 15 minutes

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

Calibration and Quantification
  • Inject the working standard solutions in triplicate.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method for the quantification of this compound. These values are based on established data for structurally related phenolic compounds and serve as a guideline for method validation.

ParameterTypical Value
Retention Time (t R )8 - 12 min (estimated)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
RobustnessUnaffected by minor variations in mobile phase composition and temperature

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography UV_Detection UV Detection (322 nm) Chromatography->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound. The method is straightforward to implement and can be validated to meet the stringent requirements of the pharmaceutical and related industries. The provided protocol and performance characteristics offer a solid foundation for researchers and scientists working with this compound.

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Methyl Isoferulate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methyl isoferulate in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, a derivative of isoferulic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. To accurately assess its pharmacokinetic profile and metabolic fate, a reliable and validated bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This protocol provides a detailed procedure for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • HPLC-grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Human plasma (K2-EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for spiking into the plasma to form the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration in methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples.[1][2]

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific system.

ParameterCondition
Column C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 10% B, ramp to 90% B over 3.0 min, hold at 90% B for 1.0 min, then return to 10% B and re-equilibrate for 1.0 min.[4][5]

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[6][7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be optimized during method development (Precursor Ion -> Product Ion)

Note: Specific MRM transitions and compound-dependent parameters (e.g., declustering potential, collision energy) must be optimized by infusing a standard solution of this compound and the internal standard.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy and Precision Intra- and inter-day precision (%RSD) should be within ±15% (±20% for LLOQ). Intra- and inter-day accuracy (%Bias) should be within ±15% (±20% for LLOQ).[8]
Recovery Consistent and reproducible recovery across the concentration range.
Matrix Effect Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.[7]
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term at room temperature, and long-term storage at -80°C.[8]

Data Presentation

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Optimized Value][Optimized Value][Optimized Value]
Internal Standard[Optimized Value][Optimized Value][Optimized Value]
Table 2: Calibration Curve for this compound in Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Example Value]
5[Example Value]
10[Example Value]
50[Example Value]
100[Example Value]
500[Example Value]
1000[Example Value]

Regression Equation: y = mx + c Correlation Coefficient (r²): > 0.99

Table 3: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1<20%±20%<20%±20%
Low QC3<15%±15%<15%±15%
Mid QC75<15%±15%<15%±15%
High QC750<15%±15%<15%±15%

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_extraction Extraction cluster_separation Separation cluster_detection Detection cluster_quantification Quantification compound This compound in Plasma ppt Protein Precipitation compound->ppt rp_hplc Reverse-Phase HPLC/UHPLC ppt->rp_hplc msms Tandem Mass Spectrometry (MRM) rp_hplc->msms is_calib Internal Standard Calibration msms->is_calib

Caption: Logical relationship of the analytical steps.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be readily adopted and validated in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols: Synthesis and Purification of Methyl Isoferulate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of methyl isoferulate and its derivatives. The methodologies are designed to be reproducible and scalable for applications in academic research and drug development.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized from isoferulic acid through Fischer esterification, a classic acid-catalyzed esterification method.

Experimental Protocol

Materials:

  • Isoferulic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoferulic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

ParameterValueReference
Reactants Isoferulic acid, MethanolGeneral Fischer Esterification Protocols
Catalyst Sulfuric acid or p-Toluenesulfonic acidGeneral Fischer Esterification Protocols
Reaction Time 4 - 24 hoursGeneral Fischer Esterification Protocols
Temperature 65 °C (Reflux)General Fischer Esterification Protocols
Typical Yield 80-95% (based on similar esterifications)Estimated from related literature

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Isoferulic_Acid Isoferulic Acid Reaction_Vessel Fischer Esterification Isoferulic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst H₂SO₄ or PTSA Catalyst->Reaction_Vessel Reflux Reflux (65°C, 4-24h) Reflux->Reaction_Vessel Workup Work-up (Neutralization, Extraction) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Methyl_Isoferulate This compound Purification->Methyl_Isoferulate

Caption: Fischer Esterification of Isoferulic Acid.

Synthesis of this compound Derivatives

a) O-Acetylation of this compound

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine or pyridine (1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the crude O-acetyl this compound.

b) O-Alkylation (Ether Synthesis) of this compound

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide; 1.2 equivalents).

  • Heat the mixture to a suitable temperature (e.g., 50-80°C) and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude O-alkylated this compound derivative.

DerivativeSynthesis MethodKey ReagentsTypical Yield
O-Acetyl this compoundAcetylationAcetic anhydride, Triethylamine>90%
O-Benzyl this compoundWilliamson Ether SynthesisBenzyl bromide, K₂CO₃85-95%

Purification of this compound and its Derivatives

a) Column Chromatography

Protocol:

  • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Recommended Solvent Systems (Eluents):

  • This compound: Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)

  • O-Acetyl this compound: Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)

  • O-Benzyl this compound: Hexane:Ethyl Acetate (e.g., 9:1 to 8:2 v/v)

Purification Workflow

Purification_Workflow Crude_Product Crude Product Loading Load Crude Product Crude_Product->Loading Column_Prep Prepare Silica Gel Column Column_Prep->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: Column Chromatography Purification Process.

b) High-Performance Liquid Chromatography (HPLC)

For high-purity applications, preparative or analytical HPLC can be employed.

Protocol for Purity Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Gradient Program (Example):

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm or 320 nm).

  • Injection Volume: 10 µL.

CompoundRetention Time (Typical)Purity (Typical)
This compoundVaries with exact conditions>98% after column chromatography
O-Acetyl this compoundVaries with exact conditions>99% after purification

Biological Activity and Signaling Pathways

Isoferulic acid and its derivatives have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. These activities are often attributed to their modulation of key cellular signaling pathways.

a) NF-κB Signaling Pathway

Isoferulic acid has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and may induce apoptosis in cancer cells. The proposed mechanism involves the downregulation of the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation pIkBa p-IκBα IkBa_p65->pIkBa Proteasome Proteasomal Degradation pIkBa->Proteasome p65_p50 p65 p50 Proteasome->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Methyl_Isoferulate This compound Derivatives Methyl_Isoferulate->IKK Inhibition

Caption: Inhibition of the NF-κB Pathway.

b) PI3K/Akt Signaling Pathway

Derivatives of the structurally similar ferulic acid have been shown to modulate the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and apoptosis, making it a key target in cancer therapy. Ferulic acid derivatives have been observed to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting downstream signaling.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Methyl_Isoferulate This compound Derivatives Methyl_Isoferulate->PI3K Inhibition Methyl_Isoferulate->Akt Inhibition

Caption: Modulation of the PI3K/Akt Pathway.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, a derivative of isoferulic acid, is a phenolic compound of interest for its potential antioxidant properties. Phenolic compounds are known to play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. These application notes provide a comprehensive overview of the protocols to assess the antioxidant capacity of this compound, present available quantitative data for comparison, and discuss potential molecular mechanisms of action.

Data Presentation

The antioxidant capacity of this compound has been evaluated using various standard assays. The following table summarizes the available quantitative data, allowing for a comparative assessment of its efficacy in different chemical environments.

Antioxidant AssayThis compound ActivityFerulic Acid Activity (for comparison)Isoferulic Acid Activity (for comparison)Reference
DPPH Radical Scavenging Activity (IC50) 73.213 ± 11.20 µM~66 µM-[1]
ABTS Radical Cation Scavenging Activity Lower than ferulic and isoferulic acidHigher than this compoundHigher than this compound[2][3]
Ferric Reducing Antioxidant Power (FRAP) Lower than ferulic and isoferulic acidHigher than this compoundHigher than this compound[2][3]

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols are standardized and widely used in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.[5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions of the sample and the positive control at various concentrations.

  • Assay:

    • Add 100 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[6]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or water)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[7] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[8]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][8]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[7][8]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[9]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • Add 25 µL of each sample dilution, standard, or blank (phosphate buffer) to the wells of the black 96-well plate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank. The net AUC of the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample This compound Stock Dilution Serial Dilutions Sample->Dilution Standard Positive Control Stock Standard->Dilution Reagent Assay-Specific Reagent Plate 96-Well Plate Loading Reagent->Plate Dilution->Plate Incubation Incubation Plate->Incubation Measurement Spectrophotometric / Fluorometric Reading Incubation->Measurement Calculation Calculate % Inhibition / AUC Measurement->Calculation Plot Generate Standard Curve Calculation->Plot IC50 Determine IC50 / TEAC Plot->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Potential Signaling Pathways

Phenolic compounds, including derivatives of ferulic acid, have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response.[2][3][7] A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, potentially induced by compounds like this compound, can lead to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a strengthened cellular defense against oxidative stress.[2]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI This compound (or other Phenolic Compound) ROS Oxidative Stress MI->ROS Induces/Modulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Causes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates Transcription

References

Application Note: Cell-Based Assays for Evaluating Methyl Isoferulate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, a derivative of ferulic acid, is a compound of growing interest in pharmacological research due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Preliminary studies on related compounds suggest that this compound may also possess cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology drug discovery. This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-3/7 assay for apoptosis. Furthermore, a proposed signaling pathway for the mechanism of action of this compound is presented based on the known effects of structurally similar compounds.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table is a template for summarizing the IC50 values of this compound against various cancer cell lines. Researchers should populate this table with their own experimental data obtained using the protocols outlined below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48User Data
HeLaCervical Cancer48User Data
A549Lung Cancer48User Data
HepG2Liver Cancer48User Data
User DefinedUser DefinedUser DefinedUser Data
Table 1: Template for IC50 values of this compound on various cancer cell lines. Values are to be determined experimentally.

Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa, A549, HepG2) compound_prep 2. Prepare this compound Stock Solution cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Serial Dilutions of this compound cell_seeding->treatment incubation 5. Incubate for Desired Time (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay 6a. MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay 6b. LDH Assay (Cytotoxicity) incubation->ldh_assay caspase_assay 6c. Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay data_acquisition 7. Measure Absorbance/Luminescence mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc 8. Calculate IC50 Values data_acquisition->ic50_calc pathway_analysis 9. Mechanism of Action Studies ic50_calc->pathway_analysis

Figure 1. Experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • LDH assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Prepare control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).

  • After the incubation period, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally related compounds such as isoferulic acid and methyl ferulate, it is proposed that this compound may induce apoptosis through the modulation of the MAPK/ERK and Akt/mTOR signaling pathways.

G cluster_extracellular cluster_intracellular cluster_akt Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis methyl_isoferulate This compound akt Akt methyl_isoferulate->akt Inhibits erk ERK methyl_isoferulate->erk Modulates mtor mTOR akt->mtor Activates bcl2 Bcl-2 akt->bcl2 Activates apoptosis Apoptosis mtor->apoptosis Inhibits (via other pathways) ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->apoptosis Induces bax Bax caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase37 Caspase-3/7 caspase9->caspase37 Activates caspase37->apoptosis

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Disclaimer

This application note is intended for research use only. The protocols provided should be adapted and optimized by the end-user for their specific cell lines and experimental conditions. The proposed signaling pathway is based on existing literature for related compounds and requires experimental validation for this compound.

References

Formulation of Methyl Isoferulate for Enhanced Oral Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a phenolic compound with demonstrated anti-influenza activity, presents a significant challenge for oral drug development due to its poor aqueous solubility. This characteristic is anticipated to limit its oral bioavailability, thereby hindering its therapeutic potential. This document provides detailed application notes and protocols for the formulation of this compound to overcome these limitations. Two primary strategies are explored: solid dispersion technology and lipid-based formulations, specifically Self-Emulsifying Drug Delivery Systems (SEDDS). These approaches aim to enhance the dissolution rate and subsequent absorption of this compound, paving the way for effective oral delivery. Detailed experimental protocols for formulation preparation, characterization, and in vitro evaluation are provided to guide researchers in this endeavor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation design. This compound is characterized by low aqueous solubility, a key determinant of its poor oral absorption.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem
Molecular Weight 208.21 g/mol PubChem
logP (o/w) 2.034 (estimated)The Good Scents Company
Water Solubility 1398 mg/L (estimated)The Good Scents Company
Boiling Point 369.00 to 370.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company

Rationale for Formulation Development

The oral bioavailability of poorly soluble drugs is often limited by their dissolution rate in the gastrointestinal fluids. For this compound, its hydrophobic nature suggests that it will likely exhibit dissolution rate-limited absorption. To enhance its therapeutic efficacy, formulation strategies that increase its solubility and dissolution rate are imperative.

Challenges with Oral Delivery of this compound
  • Poor Aqueous Solubility: Limits the concentration of the drug available for absorption in the gastrointestinal tract.

  • Potential for First-Pass Metabolism: As a phenolic compound, it may be susceptible to rapid metabolism in the liver, further reducing its systemic availability.

Proposed Formulation Strategies

Two established formulation strategies are proposed to enhance the oral bioavailability of this compound: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS).

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous state.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ emulsion formation presents the drug in a solubilized state with a large interfacial area for absorption.

Experimental Protocols

Formulation of this compound Solid Dispersions

This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Protocol:

  • Accurately weigh this compound and the selected polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Formulation of this compound SEDDS

This protocol outlines the development of a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Water bath

Protocol:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a 4:4:2 ratio of oil:surfactant:co-surfactant.

  • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath at 40-50°C to facilitate mixing.

  • Vortex the mixture until a clear, homogenous solution is obtained. This is the blank SEDDS formulation.

  • Add a pre-weighed amount of this compound to the blank SEDDS formulation.

  • Vortex the mixture until the drug is completely dissolved. Gentle heating may be applied if necessary.

  • The resulting solution is the this compound-loaded SEDDS.

In Vitro Dissolution Testing

This protocol describes a general method for evaluating the in vitro dissolution of the prepared formulations.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

Dissolution Medium:

  • 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

Protocol:

  • Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Introduce a sample of the this compound formulation (solid dispersion or SEDDS) containing a known amount of the drug into the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL of the sample from the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the filtrate for this compound content using a validated analytical method (see Section 4.4).

  • Calculate the cumulative percentage of drug released at each time point.

Analytical Method for Quantification of this compound

A High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound in dissolution samples and biological fluids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and 0.1% formic acid in water.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: For dissolution samples, dilute with the mobile phase as necessary. For plasma samples, a protein precipitation step with acetonitrile followed by centrifugation is required.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • UV detection wavelength: 325 nm

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Key Processes

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Characterization & Evaluation cluster_3 Outcome A Physicochemical Characterization (Solubility, logP) B Solid Dispersion Formulation (Solvent Evaporation) A->B Guides Carrier Selection C SEDDS Formulation (Excipient Selection, Optimization) A->C Guides Excipient Selection D In Vitro Dissolution Testing (USP Apparatus II) B->D C->D F Optimized Formulation with Enhanced Dissolution D->F E Analytical Method Development (HPLC-UV) E->D Quantification M2_Inhibition cluster_virus Influenza Virus M2 M2 Proton Channel (Tetramer) RNA Viral RNA (vRNA) M2->RNA Acidification-induced Uncoating Viral Replication Viral Replication RNA->Viral Replication H_ions H+ (Protons) H_ions->M2 Influx MIF This compound MIF->M2 Inhibition

Application of Methyl Isoferulate in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, the methyl ester of isoferulic acid, is a phenolic compound with significant potential for application in cosmetic formulations. As an analogue of ferulic acid, a well-established antioxidant and photoprotective agent in the cosmetics industry, this compound is poised to offer similar, if not enhanced, benefits for skin health and aesthetics. Its purported biological activities, including antioxidant, anti-inflammatory, and skin-lightening effects, make it a compelling candidate for inclusion in a variety of skincare products.

This document provides detailed application notes and experimental protocols for researchers and formulators interested in exploring the use of this compound in cosmetic products. It covers its mechanisms of action, quantitative data on its efficacy (where available in the public domain for its closely related precursor, isoferulic acid), and detailed methodologies for its evaluation.

Key Applications in Cosmetics

This compound is a promising ingredient for a range of cosmetic applications, primarily due to its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties.

  • Antioxidant: By scavenging free radicals, this compound can help protect the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution. This can help to prevent premature aging, including the formation of fine lines and wrinkles.

  • Anti-Inflammatory: Its potential to modulate inflammatory pathways in the skin makes it a suitable ingredient for formulations aimed at soothing irritated or sensitive skin.[1]

  • Skin Whitening: By inhibiting the activity of tyrosinase, a key enzyme in melanin synthesis, this compound may help to reduce hyperpigmentation, such as age spots and melasma, leading to a more even skin tone.

  • UV Protection: Cinnamic acid derivatives are known for their ability to absorb UV radiation.[2] While specific data for the methyl ester is limited, isoferulic acid exhibits absorbance in the UVA and UVB regions, suggesting a potential role for this compound in photoprotection.

Quantitative Data Summary

Direct quantitative data for this compound is not extensively available in public-domain scientific literature. However, data for its parent compound, isoferulic acid, provides a strong indication of its potential efficacy. The esterification to this compound may influence its solubility, penetration, and activity.

Table 1: In Vitro Antioxidant and Tyrosinase Inhibition Activity of Isoferulic Acid

AssayIC50 Value (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)Reference
DPPH Radical Scavenging4.58 ± 0.17TroloxNot Specified[3]
ABTS Radical Scavenging1.08 ± 0.01TroloxNot Specified[3]
Hydroxyl Radical Scavenging1.57 ± 0.2Not SpecifiedNot Specified[3]
Superoxide Anion Radical Scavenging13.33 ± 0.49Not SpecifiedNot Specified[3]
Lipid Peroxidation Inhibition7.30 ± 0.57Not SpecifiedNot Specified[3]

Note: Lower IC50 values indicate higher potency.

Signaling Pathways and Mechanisms of Action

Melanin Synthesis Inhibition

This compound is believed to inhibit melanin synthesis primarily through the inhibition of the tyrosinase enzyme. The proposed mechanism involves the downregulation of key factors in the melanogenesis signaling cascade.

cluster_0 Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Tyrosine Tyrosine Melanin Melanin Tyrosine->Melanin Tyrosinase Methyl_Isoferulate This compound Methyl_Isoferulate->MITF Downregulation Methyl_Isoferulate->Tyrosinase Inhibition

Proposed mechanism of this compound in inhibiting melanin synthesis.
Anti-Inflammatory Action

This compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in skin cells, such as keratinocytes and fibroblasts. This can involve the inhibition of pro-inflammatory mediators.

cluster_1 Skin Cell (e.g., Keratinocyte) Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) Receptor Cell Surface Receptors Stimuli->Receptor MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Methyl_Isoferulate This compound Methyl_Isoferulate->MAPK Inhibition Methyl_Isoferulate->NFkB Inhibition

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the key cosmetic properties of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of this compound.

Start Start Prepare_Sample Prepare this compound solutions (various concentrations in methanol) Start->Prepare_Sample Mix Mix Sample/Control (100 µL) with DPPH solution (100 µL) in a 96-well plate Prepare_Sample->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Workflow for DPPH antioxidant assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations to be tested.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of the this compound solution to different wells.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Skin Whitening: Mushroom Tyrosinase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the tyrosinase enzyme, a key step in melanin production.

Start Start Prepare_Solutions Prepare this compound, L-DOPA, and Mushroom Tyrosinase solutions in phosphate buffer (pH 6.8) Start->Prepare_Solutions Mix_A Mix Sample/Control (20 µL) with Tyrosinase solution (80 µL) in a 96-well plate Prepare_Solutions->Mix_A Pre_Incubate Pre-incubate at 25°C for 10 min Mix_A->Pre_Incubate Add_Substrate Add L-DOPA solution (100 µL) to each well to start the reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Measure Measure absorbance at 475 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Workflow for Mushroom Tyrosinase inhibition assay.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Kojic acid)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in phosphate buffer to the desired test concentrations.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of each concentration of the this compound solution.

    • Add 80 µL of the mushroom tyrosinase solution to each well.

    • For the control, use 20 µL of the buffer/solvent instead of the sample solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 100 µL of the L-DOPA solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula:

    • % Inhibition = [((Abs_control - Abs_control_blank) - (Abs_sample - Abs_sample_blank)) / (Abs_control - Abs_control_blank)] x 100

    • (Where blanks are reactions without the enzyme).

    • Determine the IC50 value from the dose-response curve.

Formulation and Stability Testing of a Cosmetic Emulsion

This protocol provides a basic framework for incorporating this compound into an oil-in-water (O/W) cream and assessing its stability.

Start Start Phase_A Prepare Water Phase: Heat water, glycerin, and preservatives to 75°C Start->Phase_A Phase_B Prepare Oil Phase: Heat oils, emulsifiers, and fatty alcohols to 75°C. Dissolve this compound in this phase. Start->Phase_B Emulsify Add Oil Phase to Water Phase under high shear homogenization Phase_A->Emulsify Phase_B->Emulsify Cool Cool down to 40°C with gentle stirring Emulsify->Cool Add_Additives Add heat-sensitive additives (e.g., fragrance, actives) Cool->Add_Additives Adjust_pH Adjust pH to desired range (e.g., 5.0-6.0) Add_Additives->Adjust_pH Stability_Test Perform Stability Testing: - Macroscopic and microscopic evaluation - pH and viscosity measurements - Centrifugation test - Accelerated stability (e.g., 40°C, 45°C) - Freeze-thaw cycles Adjust_pH->Stability_Test End End Stability_Test->End

Workflow for cosmetic emulsion formulation and stability testing.

Materials:

  • Water Phase: Deionized water, Glycerin, Preservatives (e.g., Phenoxyethanol, Ethylhexylglycerin)

  • Oil Phase: Emollients (e.g., Caprylic/Capric Triglyceride), Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate), Fatty Alcohols (e.g., Cetyl Alcohol), this compound, Antioxidant (e.g., Tocopherol)

  • Cool-down Phase: Fragrance, other active ingredients

  • pH adjuster (e.g., Citric acid or Sodium Hydroxide solution)

Procedure:

  • Phase A (Water Phase): In a beaker, combine deionized water, glycerin, and water-soluble preservatives. Heat to 75°C with stirring until all components are dissolved.

  • Phase B (Oil Phase): In a separate beaker, combine the emollients, emulsifiers, and fatty alcohols. Heat to 75°C with stirring until a homogenous mixture is formed. Add this compound and tocopherol to this phase and stir until completely dissolved.

  • Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) while homogenizing at high speed. Continue homogenization for a few minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Cool-down Phase: When the temperature of the emulsion reaches below 40°C, add any heat-sensitive ingredients like fragrance or other actives.

  • pH Adjustment: Adjust the pH of the final formulation to the desired range (typically 5.0-6.0 for skin compatibility) using a pH adjuster.

  • Stability Testing:

    • Macroscopic and Microscopic Evaluation: Visually inspect the formulation for any signs of phase separation, color change, or odor change over time. Examine a sample under a microscope to observe the droplet size and distribution.

    • pH and Viscosity Measurements: Monitor the pH and viscosity of the formulation at regular intervals.

    • Centrifugation Test: Centrifuge a sample of the formulation to assess its resistance to phase separation under stress.

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) and observe for any changes over a period of several weeks to months.[4]

    • Freeze-Thaw Cycles: Subject the formulation to several cycles of freezing and thawing to evaluate its stability under temperature fluctuations.

Conclusion

This compound presents a compelling profile for use in advanced cosmetic formulations. Its potential antioxidant, anti-inflammatory, and skin-lightening properties, inferred from data on its parent compound and the general characteristics of cinnamic acid derivatives, warrant further investigation and development. The protocols outlined in this document provide a comprehensive framework for researchers and formulators to systematically evaluate the efficacy and stability of this compound in various cosmetic applications. Further studies are encouraged to generate specific quantitative data for this compound to fully unlock its potential in the cosmetics industry.

References

Application Notes and Protocols for Methyl Isoferulate as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, the methyl ester of isoferulic acid, is a naturally occurring phenolic compound. Its potential biological activities and presence in various natural products necessitate its use as a chemical standard for accurate identification and quantification in research, quality control, and drug development. These application notes provide detailed protocols for the use of this compound as a chemical standard for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with its physicochemical properties and spectral data.

Physicochemical Properties and Specifications

A high-purity this compound standard is essential for accurate analytical results. The following table summarizes the key physicochemical properties.

PropertyValueReference
Chemical Name Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Synonyms Methyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, Isoferulic acid methyl ester[1][2]
CAS Number 16980-82-8[1][2]
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Off-white to pale yellow solid
Purity (as per CoA) ≥98% (HPLC)Manufacturer's Certificate of Analysis
Melting Point 138-142 °C
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.
Storage Conditions Store at 2-8°C, protected from light and moisture.[3]

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Stock Standard Solution (1000 µg/mL)

Materials:

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Analytical balance

  • 10 mL volumetric flask

  • Ultrasonic bath

Protocol:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with methanol and mix thoroughly.

  • Store the stock solution at 2-8°C in a tightly sealed, light-protected container.

Working Standard Solutions

Protocol: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (for HPLC) or an appropriate solvent (for GC-MS) to the desired concentrations for constructing a calibration curve.[4][5][6] A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

G cluster_prep Standard Solution Preparation cluster_working Working Standard Preparation stock 1. Weigh this compound Standard dissolve 2. Dissolve in Methanol stock->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate volume 4. Make up to Volume sonicate->volume store 5. Store Stock Solution volume->store dilute 6. Dilute Stock Solution store->dilute series 7. Prepare Calibration Series dilute->series

Fig. 1: Workflow for the preparation of this compound standard solutions.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various samples.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength ~320 nm (based on UV spectra of similar compounds)[7][8][9][10]

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the sample solutions.

  • Data Analysis: Record the peak area of this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

G cluster_hplc HPLC Analysis Workflow start Start equilibration Equilibrate HPLC System start->equilibration inject_standards Inject Calibration Standards equilibration->inject_standards inject_samples Inject Samples inject_standards->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data analyze Analyze Data & Quantify acquire_data->analyze end End analyze->end

Fig. 2: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of this compound, especially for impurity profiling.[3][11][12][13][14]

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System A system with a mass selective detector
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 10:1) or Splitless
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Protocol:

  • Sample Preparation: Samples may require derivatization (e.g., silylation) to increase volatility, though this compound may be analyzed directly.

  • Analysis: Inject the prepared standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. For quantification, use a calibration curve or an internal standard method.[15][16][17][18][19]

Spectral Data

The following are expected spectral characteristics for this compound, crucial for its identification.

¹H and ¹³C NMR Spectroscopy

Expected chemical shifts for this compound in CDCl₃.[20][21][22][23]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.65 d, J=15.9 Hz 1H H-7
~7.10 - 7.00 m 2H Ar-H
~6.90 d, J=8.2 Hz 1H Ar-H
~6.30 d, J=15.9 Hz 1H H-8
~5.80 s 1H Ar-OH
~3.90 s 3H -OCH₃ (methoxy)

| ~3.80 | s | 3H | -OCH₃ (ester) |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~167.5 C=O (ester)
~148.0 C-4
~146.5 C-3
~144.5 C-7
~127.0 C-1
~122.5 C-6
~115.0 C-8
~114.5 C-5
~109.5 C-2
~56.0 -OCH₃ (methoxy)

| ~51.5 | -OCH₃ (ester) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected characteristic absorption bands (KBr pellet).[1][24][25][26][27][28]

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (phenolic)
~3000C-H stretching (aromatic and vinylic)
~1710C=O stretching (α,β-unsaturated ester)
~1630C=C stretching (vinylic)
~1600, ~1515C=C stretching (aromatic)
~1270C-O stretching (ester)
~1150C-O stretching (ether)
UV-Visible Spectroscopy

Expected absorption maxima in methanol.

λmax (nm)
~320
~295
~240

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the chemical standard.[29][30]

  • Storage: Store the solid standard at 2-8°C in a desiccator, protected from light.

  • Solution Stability: Stock solutions in methanol are generally stable for several weeks when stored at 2-8°C and protected from light. It is recommended to perform periodic checks for degradation.

  • Long-term Stability: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Biological Activity and Signaling Pathway

This compound has been reported to exhibit antiviral activity, specifically against the H1N1 influenza virus, by targeting the M2 proton channel.[3]

G cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel uncoating Viral Uncoating M2->uncoating Enables vRNP Viral Ribonucleoprotein (vRNP) replication Viral Replication vRNP->replication endosome Endosome uncoating->vRNP MIF This compound MIF->M2 Blocks

Fig. 3: Proposed mechanism of action of this compound against Influenza A virus.

Disclaimer

The information provided in these application notes is intended for guidance and research purposes only. The analytical methods described may require optimization for specific instrumentation and sample matrices. It is the user's responsibility to validate any method for its intended use. Always adhere to laboratory safety protocols when handling chemicals.

References

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal in regulating the expression of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5] Natural phytochemicals are a promising source for new anti-inflammatory agents that can modulate these pathways.[3][6][7] This document provides a detailed experimental framework for investigating the anti-inflammatory effects of Methyl isoferulate, a natural compound, using established in vitro and in vivo models.

Experimental Strategy & Workflow

The overall strategy involves a multi-step approach, beginning with in vitro screening to confirm bioactivity and elucidate the mechanism of action, followed by in vivo validation of the anti-inflammatory effects.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Viability Assay (MTT / CCK-8) B Nitric Oxide (NO) Quantification A->B Determine non-toxic dose C Pro-inflammatory Cytokine Measurement (ELISA) B->C D Gene Expression Analysis (RT-qPCR for iNOS, COX-2, Cytokines) C->D E Protein Expression Analysis (Western Blot for NF-κB & MAPK pathways) D->E F Animal Model of Acute Inflammation (e.g., Carrageenan-induced Paw Edema) E->F

Caption: High-level experimental workflow for evaluating this compound.

Phase 1: In Vitro Screening Protocols

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[8] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce an inflammatory response in these cells, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[9][10][11]

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in 5% CO₂.[10]

  • Prepare serial dilutions of this compound in DMEM.

  • Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • LPS (from E. coli)

Procedure:

  • Seed RAW 264.7 cells as described in Protocol 1.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include control groups: no treatment, this compound alone, and LPS alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, standard, and streptavidin-HRP).

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Assay Diluent (e.g., PBS with 10% FBS).[12]

  • TMB Substrate Solution.

  • Stop Solution (e.g., 2N H₂SO₄).[13]

Procedure:

  • Prepare cell culture supernatants as described in Protocol 2 (LPS stimulation for 12-24 hours is typical for cytokine production).[10][11]

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14][15]

  • Wash the plate 3-4 times with Wash Buffer.

  • Block the plate with Assay Diluent for 1-2 hours at room temperature.[14]

  • Wash the plate.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[12]

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[15][16]

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes in the dark.[14]

  • Wash the plate thoroughly and add TMB Substrate. Incubate until a blue color develops (15-30 minutes).[14]

  • Add Stop Solution to terminate the reaction.

  • Read absorbance at 450 nm.[13]

Phase 2: Mechanistic Study Protocols

Key Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) activates downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription of inflammatory genes.[17][18] this compound is hypothesized to inhibit one or more key nodes in these pathways.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p-IκBα IKK->IkBa P p65p50_A NF-κB (p65/p50) (Active) IkBa->p65p50_A IκBα degradation p65p50_I NF-κB (p65/p50) + IκBα (Inactive) Nucleus Nucleus p65p50_A->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) MIF Methyl isoferulate MIF->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKK36->p38 AP1 AP-1 / Other Transcription Factors p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK MEK12->ERK ERK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes MIF Methyl isoferulate MIF->TAK1 Inhibition

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

Protocol 4: Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (mouse Nos2, Ptgs2, Tnf, Il6, Il1b, and a housekeeping gene like Actb or Gapdh)

Procedure:

  • Culture, treat (with this compound), and stimulate (with LPS) RAW 264.7 cells for a shorter duration (e.g., 4-6 hours) optimal for gene expression analysis.

  • Extract total RNA from the cells according to the kit manufacturer's protocol.

  • Synthesize cDNA from 1-2 µg of total RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

  • Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 5: Western Blot Analysis

Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, p38, JNK) pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Culture cells and treat with this compound, followed by a short LPS stimulation (e.g., 15-60 minutes) to observe peak protein phosphorylation.[19]

  • Lyse the cells with RIPA buffer and quantify total protein concentration.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein.

Phase 3: In Vivo Validation Protocol

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in an animal model.[7][20]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin or Diclofenac (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment.

  • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Quantitative data should be presented in clear, well-structured tables. Data are typically expressed as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Treatment Concentration (µM) Absorbance (570 nm) (Mean ± SD) Cell Viability (%)
Control - 0.85 ± 0.05 100
Vehicle (DMSO) 0.1% 0.84 ± 0.06 98.8
This compound 10 0.83 ± 0.04 97.6
25 0.81 ± 0.05 95.3
50 0.79 ± 0.07 92.9
100 0.42 ± 0.05* 49.4

*p < 0.05 compared to Control

Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated Cells

Group NO (µM) (Mean ± SD) TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Control 1.2 ± 0.3 55 ± 12 30 ± 8
LPS (1 µg/mL) 25.6 ± 2.1 2150 ± 150 1800 ± 120
LPS + MIF (10 µM) 18.4 ± 1.5* 1540 ± 110* 1250 ± 90*
LPS + MIF (25 µM) 10.1 ± 1.1* 890 ± 75* 710 ± 60*

*p < 0.05 compared to LPS alone

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h (Mean ± SEM) Inhibition of Edema (%)
Vehicle Control - 0.75 ± 0.06 -
Indomethacin 10 0.32 ± 0.04* 57.3
This compound 25 0.61 ± 0.05 18.7
This compound 50 0.45 ± 0.04* 40.0
This compound 100 0.35 ± 0.03* 53.3

*p < 0.05 compared to Vehicle Control

References

Troubleshooting & Optimization

Stability issues of Methyl isoferulate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl Isoferulate in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a phenolic ester, it is susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photodegradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation of this compound is expected to be the hydrolysis of the methyl ester bond, yielding isoferulic acid and methanol. Under certain conditions, such as exposure to high heat, decarboxylation of the resulting isoferulic acid may occur, leading to the formation of 4-vinylguaiacol. Photodegradation can result in isomerization from the trans-isomer to the less stable cis-isomer and potential fragmentation of the molecule.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures, ideally at -20°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare solutions fresh when possible and to use buffers with a slightly acidic pH if aqueous solutions are required for your experiments.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in my cell-based assay.
  • Question: I am dissolving this compound in DMSO for my cell culture experiments, but I am observing a significant decrease in its expected biological activity over a short period. What could be the cause?

  • Answer: While DMSO is a common solvent, the stability of this compound in DMSO at room temperature or incubator temperatures (e.g., 37°C) may be limited. It is recommended to prepare fresh stock solutions in DMSO and dilute them in your cell culture medium immediately before use. Avoid prolonged storage of diluted solutions in cell culture incubators. If the issue persists, consider performing a time-course experiment to determine the rate of degradation in your specific experimental conditions.

Issue 2: Precipitation of this compound in aqueous buffer.
  • Question: I am trying to dissolve this compound in an aqueous buffer (pH 7.4), but it keeps precipitating out of solution. How can I improve its solubility?

  • Answer: this compound has limited solubility in neutral aqueous solutions. To improve solubility, you can try the following:

    • First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol.

    • Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure proper mixing.

    • Be mindful of the final concentration of the organic solvent in your buffer, as high concentrations may affect your experiment. Typically, a final solvent concentration of less than 0.5% is recommended for cell-based assays.

Issue 3: Inconsistent results in my in vitro assays.
  • Question: My experimental results with this compound are highly variable between experiments. What could be contributing to this inconsistency?

  • Answer: Inconsistent results can often be attributed to the degradation of this compound. Ensure that you are following strict protocols for solution preparation and storage. Use fresh solutions for each experiment whenever possible. If you are storing stock solutions, validate their stability over your typical storage duration by re-testing their concentration or activity. Additionally, be aware of potential interactions with other components in your assay medium that might accelerate degradation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighCommonly used for preparing stock solutions.
EthanolModerateCan be used as a co-solvent to improve aqueous solubility.
MethanolModerateSuitable for analytical purposes.
AcetonitrileModerateOften used in HPLC mobile phases for analysis.
WaterLowSolubility is pH-dependent and generally poor at neutral pH.

Table 2: Factors Influencing the Stability of Ferulic Acid Esters (as a proxy for this compound)

ParameterConditionEffect on StabilityRecommendation
pH Alkaline (pH > 7)Increased hydrolysis of the ester bond.Use slightly acidic buffers (pH 3-5) for aqueous solutions if possible.
Acidic (pH < 7)Generally more stable.Maintain a slightly acidic pH for better stability.
Temperature Elevated (> 25°C)Accelerated degradation rates.Store solutions at low temperatures (4°C for short-term, -20°C for long-term).
Low (≤ 4°C)Improved stability.Refrigerate or freeze solutions.
Light UV ExposurePhotodegradation, including isomerization and fragmentation.Protect solutions from light using amber vials or foil wrapping.

Disclaimer: This data is based on studies of ferulic acid and its other esters. While this compound is expected to behave similarly, specific degradation kinetics may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for ferulic acid and can be used to assess the stability of this compound and detect the formation of its primary degradant, isoferulic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the more non-polar this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 320 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound in methanol or acetonitrile.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Subject the this compound solution to stress conditions (e.g., heat, acid, base, UV light) to induce degradation.

    • Inject the stressed samples and standards into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The primary degradation product, isoferulic acid, will have a shorter retention time than this compound.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), UV lamp (254 nm), heating block or oven.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30, 60, 120 minutes).

    • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).

    • Thermal Degradation: Keep a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, prepare a solution and heat it.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for a specified time (e.g., 8, 24, 48 hours).

    • Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and analyze using the stability-indicating HPLC method (Protocol 1) to quantify the remaining this compound and identify degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (80°C) prep->thermal photo Photodegradation (UV 254nm) prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Quantify Degradation) hplc->data

Forced degradation experimental workflow.

degradation_pathway MI This compound IA Isoferulic Acid MI->IA Hydrolysis (H₂O, OH⁻ or H⁺) CIS cis-Methyl Isoferulate MI->CIS Photodegradation (UV Light) VG 4-Vinylguaiacol IA->VG Decarboxylation (Heat) FRAG Fragmentation Products CIS->FRAG Further Photodegradation

Potential degradation pathways of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MI This compound (Polyphenol) MAPK MAPK (e.g., p38, JNK) MI->MAPK Inhibition (potential) IKK IKK Complex MI->IKK Inhibition (potential) MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK Gene_Expression Gene Expression (Inflammation, Cell Proliferation) TF_MAPK->Gene_Expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Gene_Expression

Potential modulation of MAPK and NF-κB signaling pathways.

How to prevent degradation of Methyl isoferulate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Methyl isoferulate during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize headspace in the container.
Decreased purity or presence of unknown peaks in HPLC analysis after storage. Chemical degradation due to hydrolysis, oxidation, or photolysis.Review storage conditions. Ensure the compound is stored at the recommended low temperature, protected from light and moisture. Consider re-purification if purity has significantly dropped.
Precipitation or cloudiness in a this compound stock solution. Exceeding solubility limits, temperature fluctuations, or degradation leading to less soluble products.Ensure the solvent and concentration are appropriate. Store solutions at a constant, controlled temperature. If degradation is suspected, prepare fresh solutions.
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower effective concentration and potential interference from degradation products.Always use freshly prepared solutions for critical experiments. If using stored stock solutions, perform a purity check (e.g., by HPLC) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Based on its chemical structure as a phenolic ester, this compound is susceptible to degradation primarily through three pathways:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield isoferulic acid and methanol.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including isomerization of the double bond and oxidative processes.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. Storage at 2-8°C is a good practice. For long-term storage, -20°C is preferable.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability in solution:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is stable. DMSO and ethanol are common choices.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution needs to be stored, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be able to separate the intact this compound from its potential degradation products, such as isoferulic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound. This is essential for developing a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize the sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 1, 3, 7 days). Also, prepare a solution and expose it to the same conditions.

  • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for a specified duration. A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to assess the stability of this compound. Method optimization will be required.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 280 nm and 325 nm) to ensure detection of all components.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main this compound peak and from each other.

Visualizations

Degradation_Pathways Methyl_isoferulate This compound Hydrolysis Hydrolysis (Acid/Base, H₂O) Methyl_isoferulate->Hydrolysis Oxidation Oxidation (O₂, Light) Methyl_isoferulate->Oxidation Photodegradation Photodegradation (UV Light) Methyl_isoferulate->Photodegradation Isoferulic_Acid Isoferulic Acid + Methanol Hydrolysis->Isoferulic_Acid Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Photodegradation->Oxidized_Products Isomers Geometric Isomers Photodegradation->Isomers

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic (HCl, heat) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Basic (NaOH, RT) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Data Data Interpretation: - Identify Degradants - Elucidate Pathways - Method Validation Analysis->Data

Caption: Workflow for a forced degradation study.

Technical Support Center: Addressing Low Bioavailability of Methyl Isoferulate in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides strategies and experimental protocols for addressing the expected low bioavailability of methyl isoferulate based on its physicochemical properties and established pharmaceutical technologies for poorly soluble drugs. As there is limited specific data in the public domain on the formulation and pharmacokinetics of this compound, the following recommendations should be considered as a starting point for experimental investigation and require rigorous validation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound can be predicted based on its physicochemical properties. It has an estimated water solubility of 1398 mg/L and a logP of approximately 2.034, suggesting it is a poorly water-soluble compound.[1][2] According to the Biopharmaceutical Classification System (BCS), drugs with low solubility and potentially high permeability are classified as BCS Class II.[3][4] For such compounds, the dissolution rate in the gastrointestinal (GI) tract is often the rate-limiting step for absorption, leading to low and variable bioavailability.[5][6]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: For a BCS Class II compound like this compound, the primary goal is to improve its solubility and dissolution rate.[7] Two highly effective and widely used strategies are:

  • Solid Dispersions: This involves dispersing this compound in an inert, hydrophilic polymer matrix at a molecular level.[8][9] This can lead to the drug being in an amorphous state, which has higher energy and better solubility than its crystalline form.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in the GI fluids.[11][12][13] This pre-dissolved state of the drug in the formulation can bypass the dissolution step, facilitating absorption.[14]

Q3: What are the key pharmacokinetic parameters to evaluate when assessing the bioavailability of different this compound formulations?

A3: To compare the in vivo performance of different formulations, you should determine the following key pharmacokinetic parameters from the plasma concentration-time profile of this compound:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • Relative Bioavailability (Frel): A comparison of the AUC of a test formulation to a reference formulation (e.g., a simple suspension of the drug).

Q4: What are the likely metabolic pathways for this compound in vivo?

A4: As this compound is a methyl ester of a phenolic acid, two primary metabolic pathways are anticipated:

  • Ester Hydrolysis: Carboxylesterases, present in the liver, plasma, and other tissues, are likely to hydrolyze the methyl ester group to form its corresponding carboxylic acid, isoferulic acid.[15][16][17][18] This is often a rapid metabolic process for ester-containing drugs.[19]

  • Cytochrome P450 (CYP) Mediated Metabolism: The phenolic ring of this compound can be a substrate for CYP enzymes, leading to hydroxylation or other oxidative modifications.[20][21][22][23][24]

Troubleshooting Guides

Guide 1: Development of a Solid Dispersion Formulation for this compound

Q: How do I select a suitable polymer carrier for a this compound solid dispersion?

A: The choice of polymer is critical for the stability and dissolution of the solid dispersion. Key considerations include:

  • Miscibility and Interaction: The polymer should be miscible with this compound to form a stable, single-phase amorphous system. Polymers with functional groups that can form hydrogen bonds with the hydroxyl group of this compound are often good candidates.

  • Solubility Enhancement: The polymer should be highly water-soluble to ensure rapid dissolution and release of the drug.

  • Commonly Used Polymers: For initial screening, consider polymers like polyvinylpyrrolidone (PVP), copovidone (PVP VA64), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

Q: What is a suitable method for preparing a lab-scale solid dispersion of this compound?

A: The solvent evaporation method is a straightforward and widely used technique for laboratory-scale preparation.[8][25] It involves dissolving both the drug and the polymer in a common volatile solvent, followed by evaporation of the solvent to obtain the solid dispersion.

Q: How can I confirm the formation of an amorphous solid dispersion?

A: You should use a combination of characterization techniques:

  • Powder X-Ray Diffraction (PXRD): The absence of sharp peaks characteristic of the crystalline drug indicates the formation of an amorphous solid.

  • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the solid dispersion, different from the melting point of the crystalline drug and the Tg of the polymer, suggests a miscible amorphous system.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the drug and polymer can indicate intermolecular interactions, such as hydrogen bonding.

Q: What in vitro test should I perform to screen my solid dispersion formulations?

A: An in vitro dissolution study is essential. Use a USP apparatus II (paddle method) with a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid followed by simulated intestinal fluid). Compare the dissolution profile of your solid dispersion formulations to that of the pure, unformulated this compound. A significantly faster and higher drug release from the solid dispersion indicates a promising formulation.

Guide 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Q: How do I select the components (oil, surfactant, cosurfactant) for a this compound SEDDS?

A: The selection is based on the solubility of this compound in these excipients.

  • Solubility Studies: Determine the saturation solubility of this compound in a range of oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like olive oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Component Selection: Choose the oil, surfactant, and cosurfactant that exhibit the highest solubilizing capacity for this compound.[11]

Q: How do I determine the optimal ratio of these components?

A: Construct a ternary phase diagram . This involves preparing a series of formulations with varying ratios of oil, surfactant, and cosurfactant. Each formulation is then titrated with water and observed for its self-emulsification properties. The regions on the diagram that form clear or bluish, stable microemulsions upon dilution are identified as the optimal self-emulsifying regions.[26]

Q: What are the critical characterization tests for a developed SEDDS formulation?

A:

  • Self-Emulsification Time and Grade: Assess the time it takes for the SEDDS to form an emulsion upon dilution and the appearance of the resulting emulsion.[26]

  • Droplet Size and Zeta Potential: Measure the globule size of the emulsion using dynamic light scattering. A smaller droplet size provides a larger surface area for absorption. The zeta potential indicates the stability of the emulsion.

  • In Vitro Drug Release: Perform a dissolution study, similar to that for solid dispersions, to evaluate the rate and extent of this compound release from the SEDDS.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H12O4[2]
Molecular Weight208.21 g/mol [2]
Estimated Water Solubility1398 mg/L[1]
Estimated logP2.034[1]
Biopharmaceutical ClassificationPredicted BCS Class II[3][4]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0600 ± 120100
Solid Dispersion (PVP VA64) 750 ± 1501.03000 ± 500500
SEDDS Formulation 900 ± 1800.54200 ± 700700
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, PVP VA64, Dichloromethane.

  • Procedure: a. Weigh 100 mg of this compound and 200 mg of PVP VA64 (1:2 drug-to-polymer ratio). b. Dissolve both components in a minimal amount of dichloromethane (e.g., 10 mL) in a round-bottom flask. c. Ensure complete dissolution by gentle swirling or sonication. d. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed. e. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. f. Gently scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve (#100). g. Store the resulting powder in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Formulations:

    • Group 1 (Control): this compound suspended in 0.5% carboxymethyl cellulose (CMC) solution.

    • Group 2 (Solid Dispersion): The prepared solid dispersion of this compound, suspended in 0.5% CMC solution.

    • Group 3 (SEDDS): The developed SEDDS formulation of this compound.

  • Procedure: a. Administer a single oral dose of the respective formulation (e.g., 50 mg/kg of this compound) to each rat via oral gavage.[27][28] b. Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[29] c. Collect blood in heparinized tubes and centrifuge at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until analysis. e. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. f. Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

G Figure 1. Decision Workflow for Bioavailability Enhancement Strategy start Low Bioavailability of This compound bcs Predicted BCS Class II (Low Solubility, High Permeability) start->bcs strategy Select Bioavailability Enhancement Strategy bcs->strategy sd Solid Dispersion strategy->sd Drug is solid and thermostable sedds Self-Emulsifying Drug Delivery System (SEDDS) strategy->sedds Drug has good oil solubility charac_sd Physicochemical Characterization (PXRD, DSC, FTIR) sd->charac_sd charac_sedds Physicochemical Characterization (Droplet Size, Zeta Potential) sedds->charac_sedds invitro_sd In Vitro Dissolution Study charac_sd->invitro_sd invitro_sedds In Vitro Drug Release Study charac_sedds->invitro_sedds invivo In Vivo Pharmacokinetic Study in Animal Model invitro_sd->invivo invitro_sedds->invivo end Optimized Formulation with Enhanced Bioavailability invivo->end G Figure 2. Experimental Workflow for Solid Dispersion Development cluster_0 Formulation cluster_1 Characterization cluster_2 Evaluation polymer Polymer Selection (e.g., PVP VA64, HPMC) ratio Drug:Polymer Ratio Screening (e.g., 1:1, 1:2, 1:4) polymer->ratio prep Preparation by Solvent Evaporation ratio->prep pxrd PXRD (Amorphicity) prep->pxrd dsc DSC (Tg, Miscibility) prep->dsc ftir FTIR (Interactions) prep->ftir dissolution In Vitro Dissolution pxrd->dissolution dsc->dissolution ftir->dissolution stability Physical Stability Study dissolution->stability G Figure 3. Proposed Metabolic Pathway of this compound mif This compound hydrolysis Ester Hydrolysis (Carboxylesterases) mif->hydrolysis cyp CYP-mediated Oxidation (e.g., Hydroxylation) mif->cyp ifa Isoferulic Acid hydrolysis->ifa conjugation1 Phase II Conjugation (Glucuronidation, Sulfation) ifa->conjugation1 oxidized_mif Oxidized this compound cyp->oxidized_mif conjugation2 Phase II Conjugation (Glucuronidation, Sulfation) oxidized_mif->conjugation2 excretion1 Excretion conjugation1->excretion1 excretion2 Excretion conjugation2->excretion2

References

Technical Support Center: Minimizing Off-Target Effects of Methyl Isoferulate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Methyl Isoferulate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known on-target effect?

This compound is the methyl ester of isoferulic acid. Its primary characterized on-target effect is the inhibition of the influenza M2 proton channel, giving it anti-swine flu (H1N1) activity.

Q2: What are the potential off-target effects of this compound?

  • Modulation of Signaling Pathways: Interference with pathways such as PI3K/Akt/mTOR and NF-κB has been observed with isoferulic acid, which could lead to unintended effects on cell growth, proliferation, and apoptosis.[1]

  • Interaction with Adrenergic Receptors: Isoferulic acid has been shown to bind to and activate α1-adrenergic receptors.

  • General Effects of Phenolic Compounds: As a phenolic compound, this compound may exhibit non-specific effects such as cytotoxicity at higher concentrations, interference with certain cell viability assays (e.g., MTT), and antioxidant or pro-oxidant activities depending on the cellular context.[2][3][4]

Q3: How can I determine if the observed cellular phenotype is an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:

  • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that also targets the M2 proton channel produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Dose-Response Correlation: The concentration of this compound required to elicit the cellular phenotype should correlate with the concentration required to inhibit the M2 proton channel.

  • Rescue Experiments: If possible, overexpressing the target (M2 proton channel) might rescue the phenotype, indicating an on-target effect.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target in a cellular context.

Q4: Are there any known issues with using this compound in common cell-based assays?

As a phenolic compound, this compound may interfere with certain assays. For example, some phenolic compounds can reduce the MTT reagent directly, leading to an overestimation of cell viability.[5][6] It is advisable to use an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue), to confirm results obtained from MTT assays.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in cell culture.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic results. Off-target effects: The observed phenotype may not be related to the intended M2 channel inhibition.1. Perform a dose-response curve: Determine the lowest effective concentration to minimize off-target effects. 2. Use orthogonal controls: Employ a structurally unrelated M2 inhibitor and a negative control compound. 3. Conduct target engagement assays: Use CETSA to confirm binding to the M2 protein at the effective concentration.
High background or signal interference in reporter gene assays. Direct effect on the reporter protein: this compound might be directly inhibiting or activating the reporter enzyme (e.g., luciferase).1. Use a control vector: Transfect cells with a reporter vector lacking the specific response element but containing a constitutive promoter. 2. Switch reporter systems: If using a luciferase-based reporter, consider switching to a fluorescent protein reporter (e.g., GFP, RFP).
Discrepancy between MTT assay and other viability assays. Interference with MTT reduction: As a phenolic compound, this compound may directly reduce the MTT reagent.[5][6]1. Use an alternative viability assay: Confirm results with a non-enzymatic reduction-based assay like ATP measurement (e.g., CellTiter-Glo®) or dye exclusion (Trypan Blue). 2. Include a no-cell control: Add this compound to media with MTT but without cells to check for direct reduction.
Observed cytotoxicity at expected therapeutic concentrations. Off-target cytotoxicity: Phenolic compounds can be cytotoxic at higher concentrations through various mechanisms.[2][4]1. Careful dose titration: Determine a narrow therapeutic window where the on-target effect is observed without significant cytotoxicity. 2. Assess apoptotic markers: Use assays for caspase activation or Annexin V staining to understand the mechanism of cell death.
Difficulty reproducing results from the literature. Variations in experimental conditions: Cell line passage number, serum concentration, and compound purity can all affect outcomes.1. Cell line authentication: Use STR profiling to confirm the identity of your cell line. 2. Control for passage number: Use cells within a consistent and low passage number range. 3. Source and purity of this compound: Ensure the purity of the compound and consider lot-to-lot variability.

Quantitative Data

Due to the limited availability of specific data for this compound, the following tables include data for the closely related compound, Isoferulic Acid , to provide an indication of potential biological activity.

Table 1: Cytotoxicity Data for Isoferulic Acid

Cell LineAssayIC50 (µM)Reference
Jurkat (human leukemia)CCK-8~45 (at 48h)[1]
K562 (human leukemia)CCK-8~45 (at 48h)[1]
Raji (human leukemia)CCK-8>45 (at 48h)[1]
Note:Data for this compound is not readily available.

Table 2: Known Molecular Interactions of Isoferulic Acid

Target/PathwayInteractionIC50/EC50Reference
α1-adrenergic receptorsActivationIC50 = 1.4 µM
β-endorphin secretionEnhancementEC50 = 52.2 nM
Akt/mTOR signalingInhibition of phosphorylation-[1]
Note:This table reflects data for Isoferulic Acid, not this compound.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, increasing its melting temperature.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_separation Separation cluster_analysis Analysis treat_cells Treat cells with This compound or vehicle heat_aliquots Heat cell lysates at a range of temperatures treat_cells->heat_aliquots Lyse cells and aliquot lysate centrifuge Centrifuge to pellet precipitated proteins heat_aliquots->centrifuge western_blot Analyze soluble fraction by Western Blot for target protein centrifuge->western_blot Collect supernatant

CETSA experimental workflow.

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of this compound or a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them using an appropriate lysis buffer (e.g., freeze-thaw cycles).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., M2 proton channel) by Western Blot. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

2. Kinobeads Assay for Off-Target Kinase Profiling

This method is used to identify off-target kinase interactions. It involves incubating a cell lysate with the test compound and then using beads with immobilized broad-spectrum kinase inhibitors to capture kinases that are not inhibited by the compound.

Kinobeads_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis prep_lysate Prepare native cell lysate incubate_compound Incubate lysate with This compound prep_lysate->incubate_compound add_kinobeads Add Kinobeads to capture unbound kinases incubate_compound->add_kinobeads lc_ms Elute and analyze captured kinases by LC-MS/MS add_kinobeads->lc_ms Wash and elute PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation MIF This compound MIF->Akt Potential Inhibition MIF->mTOR Potential Inhibition NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription MIF This compound MIF->IKK Potential Inhibition

References

Refining dosage and administration route for Methyl isoferulate in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage and administration route for Methyl isoferulate in mouse models. The following information is based on established methodologies for in vivo studies with novel compounds.

Frequently Asked Questions (FAQs)

Q1: We have no prior in vivo data for this compound. How do we determine a starting dose for our mouse experiments?

A1: For a novel compound like this compound, a dose range-finding (DRF) study is the recommended first step.[1][2][3] The goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[1][2] A common approach is to start with a wide range of doses (e.g., 5, 10, 20, 40, 80 mg/kg) administered to small groups of mice (e.g., 3 mice per group).[4] Observations should include changes in body weight, behavior, and any signs of toxicity over a set period.[4] The highest dose that results in no more than a 20% weight loss and no mortality is often considered the MTD.[4]

Q2: What is the most appropriate administration route for this compound in a mouse model of [specific disease]?

A2: The choice of administration route depends on the physicochemical properties of this compound, the target tissue, and the desired pharmacokinetic profile.[5]

  • Oral Gavage (PO): Suitable for compounds intended for oral administration in humans. It is essential to use a proper gavage needle to avoid perforation of the esophagus or stomach.[6]

  • Intraperitoneal (IP) Injection: Often used for rapid absorption and systemic distribution. However, it can be unreliable due to the risk of injection into the gut or abdominal fat.[7][8]

  • Intravenous (IV) Injection: Provides 100% bioavailability and immediate systemic exposure. The lateral tail vein is the most common site for IV injections in mice.[9][10][11][12]

  • Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP or IV routes. It is typically administered into the loose skin over the back or flank.[10][13][14][15]

A pilot study comparing different routes is advisable to determine which provides the optimal therapeutic effect for your specific disease model.

Q3: We are observing high variability in our results after oral administration of this compound. What could be the cause?

A3: High variability following oral gavage can be due to several factors:

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or lungs instead of the stomach, affecting absorption.[6]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation, leading to variable bioavailability.[16][17]

  • Food in the Stomach: The presence of food can affect the rate and extent of drug absorption. Fasting the animals before dosing can help reduce this variability.[18]

  • Formulation Issues: The solubility and stability of this compound in the vehicle can impact its absorption.

Q4: How can we determine the oral bioavailability of this compound in mice?

A4: To determine the oral bioavailability (F), a pharmacokinetic (PK) study is required.[19][20][21] This typically involves administering this compound via both the intravenous (IV) and oral (PO) routes in separate groups of mice.[19] Blood samples are collected at multiple time points after administration, and the concentration of the compound in plasma is measured.[20] The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both routes. The oral bioavailability is then calculated using the following formula:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Mortality at low doses - Incorrect vehicle selection leading to toxicity.- High sensitivity of the mouse strain.- Acute toxicity of the compound.- Test the vehicle alone for any adverse effects.- Start with an even lower dose range in a dose escalation study.- Review literature for toxicity of structurally similar compounds.
No observable effect at high doses - Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model.- Conduct a pharmacokinetic study to assess exposure.- Try a different administration route (e.g., IV or IP).- Consider co-administration with an inhibitor of metabolic enzymes if the metabolic pathway is known.
Swelling or irritation at the injection site (SC or IP) - The formulation is irritant (e.g., wrong pH or osmolarity).- Injection volume is too large.- Improper injection technique.- Adjust the formulation to be more physiologically compatible.- Reduce the injection volume and/or administer at multiple sites.- Ensure proper needle size and injection technique.
Difficulty with IV tail vein injections - Vasoconstriction of the tail veins.- Dehydration of the animal.- Inexperience with the technique.- Warm the mouse under a heat lamp for a few minutes to dilate the veins.[11][12]- Ensure animals are well-hydrated.- Practice the technique with an experienced researcher.
Variable plasma concentrations in PK studies - Inconsistent administration technique.- Differences in animal fasting status.- Individual differences in metabolism.- Standardize the administration procedure for all animals.- Ensure all animals are fasted for the same duration before dosing.- Increase the number of animals per time point to account for biological variability.

Quantitative Data Summary

Table 1: Recommended Maximum Injection Volumes in Mice

Route of AdministrationMaximum VolumeNeedle Gauge
Intravenous (IV) - Bolus5 ml/kg27-30 G
Intravenous (IV) - Slow10 ml/kg27-30 G
Intraperitoneal (IP)< 10 ml/kg25-27 G
Subcutaneous (SC)< 3 ml26-27 G
Oral Gavage (PO)5 ml/kg (optimally)20-22 G (ball-tipped)

Data compiled from multiple sources.[9][10][13][22][23]

Table 2: Example Dose Range-Finding Study Design

GroupNumber of MiceCompoundDose (mg/kg)RouteObservation Period
13Vehicle-PO14 days
23This compound10PO14 days
33This compound30PO14 days
43This compound100PO14 days
53This compound300PO14 days
63This compound1000PO14 days

This is a hypothetical design for an acute oral toxicity study.[18][24][25][26]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose Range-Finding)

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), acclimated for at least one week.

  • Grouping: Randomly assign mice to dose groups, including a vehicle control group (n=3-5 mice per group).

  • Fasting: Fast mice for 4 hours prior to dosing.[18]

  • Dose Preparation: Prepare a series of doses of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.

  • Observation: Observe the animals closely for clinical signs of toxicity and mortality for the first few hours and then daily for 14 days.[18]

  • Data Collection: Record body weights daily. At the end of the study, perform a gross necropsy.

  • Endpoint: Determine the MTD. If mortality occurs, a lower dose range should be tested.[18]

Protocol 2: Pharmacokinetic Study for Oral Bioavailability

  • Animal Model and Grouping: Use two groups of mice (n=3-4 per time point). One group will receive the compound intravenously (IV), and the other orally (PO).

  • Dose Preparation: Prepare sterile, non-pyrogenic formulations of this compound for both IV and PO administration.

  • Administration:

    • IV Group: Administer a single bolus dose into the lateral tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[19]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life. Determine the oral bioavailability as described in the FAQs.[20]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose-Finding cluster_1 Phase 2: Administration Route Selection cluster_2 Phase 3: Pharmacokinetics A Acute Toxicity Study (Dose Range-Finding) B Determine Maximum Tolerated Dose (MTD) A->B C Pilot Efficacy Study (PO, IP, IV, SC) B->C Use MTD as highest dose D Select Optimal Route C->D E PK Study (IV vs. PO) D->E Use optimal route for further studies F Determine Oral Bioavailability E->F Signaling_Pathway Methyl_isoferulate This compound ROS Reactive Oxygen Species (ROS) Methyl_isoferulate->ROS Inhibits NF_kB NF-κB Signaling Pathway Methyl_isoferulate->NF_kB Inhibits mTOR_Signaling mTOR Signaling Pathway Methyl_isoferulate->mTOR_Signaling Inhibits CYP7A1 CYP7A1 Expression Methyl_isoferulate->CYP7A1 Activates ROS->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Autophagy Autophagy mTOR_Signaling->Autophagy Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Promotes

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Isoferulate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of methyl isoferulate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the acylation and etherification of this compound's phenolic hydroxyl group.

Acylation of this compound

Q1: My acylation reaction of this compound shows low or no conversion. What are the possible causes and solutions?

A1: Low or no conversion in acylation reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Low Acylation Conversion

Possible Cause Explanation Recommended Solutions
Insufficiently Activated Acylating Agent The acylating agent (e.g., acetic anhydride) may not be reactive enough under the chosen conditions to overcome the activation energy of the reaction.- Add a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine, DMAP).- For acid-sensitive substrates, consider using a milder activation method like the Steglich esterification (DCC/DMAP).
Presence of Moisture Acylating agents like acetic anhydride are highly susceptible to hydrolysis. Any moisture in the reactants or solvent will consume the reagent, reducing the effective concentration available for the reaction with this compound.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature The reaction temperature may be too low to provide sufficient energy for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature. For many acylation reactions, temperatures between room temperature and 80°C are effective. Monitor for potential side reactions or degradation at higher temperatures.
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.- Use a polar apathetic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For base-catalyzed reactions, pyridine can serve as both a solvent and a catalyst.
Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time accordingly.

Q2: I am observing significant byproduct formation in my acylation reaction. How can I improve the selectivity?

A2: Byproduct formation often arises from side reactions involving the starting material or product. Optimizing selectivity involves fine-tuning the reaction conditions to favor the desired transformation.

Troubleshooting Poor Selectivity in Acylation

Side Reaction Explanation Recommended Solutions
Diacylation If other reactive functional groups are present, they may also undergo acylation.- Use a milder acylating agent.- Employ protecting group strategies for other reactive sites.
Ring Acylation (Friedel-Crafts) Under strongly acidic conditions, the aromatic ring of this compound can undergo electrophilic acylation.- Avoid strong Lewis acid catalysts if C-acylation is not desired.- Use base-catalyzed or milder-acid-catalyzed conditions.
Degradation of Starting Material or Product Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the decomposition of this compound or its acylated derivative.- Lower the reaction temperature.- Use a less corrosive catalyst.- Minimize the reaction time.
Etherification of this compound (Williamson Ether Synthesis)

Q1: My Williamson ether synthesis of this compound is resulting in a low yield of the desired ether derivative. What are the common pitfalls?

A1: Low yields in the Williamson ether synthesis are frequently due to competing side reactions or suboptimal reaction conditions.

Troubleshooting Low Etherification Yield

Possible Cause Explanation Recommended Solutions
Incomplete Deprotonation of the Phenolic Hydroxyl Group The phenolic hydroxyl group of this compound must be fully deprotonated to form the reactive phenoxide nucleophile. An insufficiently strong or stoichiometric amount of base will result in unreacted starting material.- Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the base is used in at least a stoichiometric amount, and preferably in slight excess.
Presence of Water Water will react with the strong base and can also hydrolyze the alkyl halide, reducing the efficiency of the reaction.- Use anhydrous solvents and ensure all glassware is dry.- Conduct the reaction under an inert atmosphere.
Poor Solubility of the Phenoxide The generated phenoxide salt may have poor solubility in the reaction solvent, limiting its ability to react with the alkyl halide.- Use a polar apathetic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which can help to solvate the cation and leave a more "naked," reactive anion.[1]
Low Reactivity of the Alkyl Halide The rate of the SN2 reaction is dependent on the leaving group ability of the halide (I > Br > Cl).- If using an alkyl chloride, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to facilitate an in-situ Finkelstein reaction, forming the more reactive alkyl iodide.

Q2: I am observing a significant amount of an alkene byproduct from my alkyl halide. How can I minimize this elimination side reaction?

A2: The formation of an alkene is a strong indicator that an E2 elimination reaction is competing with the desired SN2 substitution.[1] This is a particularly common issue with secondary and tertiary alkyl halides.[1][2]

Minimizing Elimination in Williamson Ether Synthesis

Factor Explanation Recommended Solutions
Structure of the Alkyl Halide The Williamson ether synthesis works best with primary alkyl halides.[2] Secondary and tertiary alkyl halides are more prone to elimination due to steric hindrance around the reaction center.[1][2]- Whenever possible, use a primary alkyl halide. For the synthesis of a tertiary ether, it is preferable to use a tertiary alkoxide and a primary alkyl halide.
Reaction Temperature Higher reaction temperatures can favor the elimination pathway over substitution.[1]- If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.
Strength and Steric Hindrance of the Base/Nucleophile A sterically hindered base/nucleophile can preferentially act as a base, abstracting a proton and leading to elimination.- While a strong base is needed for deprotonation, ensure it is not excessively bulky if elimination is a concern.

Quantitative Data on Reaction Conditions

The following tables provide a summary of representative reaction conditions for the derivatization of phenolic compounds, which can be adapted for this compound. Optimal conditions for this compound should be determined empirically.

Table 1: Representative Conditions for Acylation of Phenols
Acylating Agent Catalyst Solvent Temperature (°C) Typical Reaction Time Reported Yields (for model compounds)
Acetic AnhydrideVOSO₄ (1 mol%)Solvent-freeRoom Temp.24 h~80%
Acetic AnhydridePyridinePyridine0 - Room Temp.1 - 4 hHigh
Acetic AnhydrideDMAP (cat.)DCMRoom Temp.1 - 3 hHigh
Acetyl ChlorideTriethylamineDCM0 - Room Temp.1 - 2 hHigh
Isopropenyl AcetateVOSO₄ (1 mol%)Solvent-free6024 h75%
Table 2: Representative Conditions for Williamson Ether Synthesis of Phenols
Alkyl Halide Base Solvent Temperature (°C) Typical Reaction Time Reported Yields (for model compounds)
Primary Alkyl IodideNaHDMFRoom Temp. - 602 - 12 hHigh
Primary Alkyl BromideK₂CO₃Acetone/DMFReflux6 - 24 hGood to High
Benzyl BromideK₂CO₃AcetonitrileReflux4 - 8 hHigh
Ethyl BromoacetateNaHTHF0 - Room Temp.3 - 6 hHigh

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound with Acetic Anhydride
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Cool the solution to 0°C using an ice bath. Slowly add triethylamine (1.2 eq.) or pyridine (as solvent), followed by the dropwise addition of acetic anhydride (1.1 eq.). If using a catalytic amount of 4-(dimethylamino)pyridine (DMAP), it can be added at this stage.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Etherification of this compound via Williamson Ether Synthesis
  • Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0°C. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: To the resulting phenoxide solution, add the primary alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in Anhydrous Solvent add_reagents Add Base & Acylating Agent at 0°C prep->add_reagents Inert Atmosphere stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir 2-4 hours quench Quench with Water stir->quench Reaction Complete extract Extract & Wash quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Workflow for the acylation of this compound.

logical_relationship_williamson cluster_reactants Reactant Choice cluster_outcomes Potential Outcomes start Williamson Ether Synthesis alkyl_halide Alkyl Halide start->alkyl_halide phenoxide This compound (as Phenoxide) start->phenoxide sn2 SN2 Pathway: Desired Ether Product alkyl_halide->sn2 Primary e2 E2 Pathway: Alkene Byproduct alkyl_halide->e2 Secondary/Tertiary phenoxide->sn2 phenoxide->e2

Caption: Competing pathways in Williamson ether synthesis.

signaling_pathway_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Moisture Present start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry/ Catalyst start->cause3 cause4 Side Reactions (e.g., Elimination) start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Adjust Reagent Ratios/ Screen Catalysts cause3->sol3 sol4 Modify Substrates/ Conditions to Favor SN2 cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting matrix effects in Methyl isoferulate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Methyl isoferulate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects encountered during the quantitative analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of this compound bioanalysis, components of the biological matrix (e.g., plasma, urine) can either suppress or enhance its ionization in the mass spectrometer source. This can lead to inaccurate and unreliable quantification, compromising the integrity of pharmacokinetic, toxicokinetic, and biomarker studies. The primary culprits for matrix effects in plasma are often phospholipids, which can co-elute with the analyte of interest.

Q2: I am observing poor sensitivity and a lower-than-expected signal for this compound. Could this be due to matrix effects?

A: Yes, a persistent low signal intensity for this compound, even at higher concentrations, is a strong indicator of ion suppression, a common form of matrix effect. Co-eluting endogenous substances from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a diminished signal. To confirm this, a post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.

Q3: My results for this compound are highly variable and not reproducible. What could be the cause?

A: High variability and poor reproducibility are classic symptoms of inconsistent matrix effects. If the composition of the matrix varies between samples or between calibration standards and study samples, the degree of ion suppression or enhancement can fluctuate, leading to scattered and unreliable results. It is crucial to evaluate the matrix effect across multiple sources or lots of the biological matrix to assess its variability.

Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A: You can assess matrix effects using two primary experimental approaches:

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify at which points during the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of the matrix effect. It involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.

Troubleshooting Guide

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for this compound.

  • Poor assay sensitivity.

  • Inability to reach the desired lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components, particularly phospholipids, from the plasma sample.

    • Protein Precipitation (PPT): While quick, PPT is often the least clean sample preparation method. If you are using PPT, consider optimizing the precipitating solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to selectively extract this compound while leaving interfering substances behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. Select an appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode) and optimize the wash and elution steps to selectively isolate this compound.

  • Modify Chromatographic Conditions: Adjust your LC method to achieve chromatographic separation between this compound and the co-eluting matrix components.

    • Change Mobile Phase: Modify the organic and aqueous components of your mobile phase, including the use of additives like formic acid or ammonium formate, which can influence analyte retention and ionization.

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl, biphenyl) or a smaller particle size for enhanced separation efficiency.

Issue 2: Inconsistent or Variable Matrix Effects

Symptoms:

  • Poor precision and accuracy.

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inconsistent internal standard (IS) response.

Troubleshooting Steps:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will experience the same degree of ion suppression or enhancement as the analyte. If a SIL-IS is not available, a structural analog that co-elutes and behaves similarly in the ion source should be carefully selected and validated.

  • Evaluate Multiple Matrix Lots: During method development and validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability.

  • Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, this approach is only feasible if the assay has sufficient sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol is based on the methodology proposed by Matuszewski et al. (2003).[1]

Objective: To quantitatively determine the matrix factor (MF) for this compound.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standard solutions of this compound in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. After the final extraction step, spike the extract with this compound at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound at low and high concentrations and then process these samples through the entire sample preparation method.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculations:

    • Matrix Factor (MF):

      An MF value between 0.85 and 1.15 is generally considered acceptable.

    • Recovery (RE):

    • Process Efficiency (PE):

Data Presentation:

ConcentrationMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Factor (MF)Recovery (RE%)Process Efficiency (PE%)
Low QCValueValueValueCalculationCalculationCalculation
High QCValueValueValueCalculationCalculationCalculation
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

Objective: To identify the regions of ion suppression or enhancement in the chromatogram.

Procedure:

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.

    • Using a T-connector, continuously infuse this solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Analysis:

    • While infusing the this compound solution, inject a blank, extracted sample from the biological matrix of interest.

    • Monitor the signal of the infused this compound over the course of the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no matrix effect at that retention time.

    • A dip in the baseline indicates ion suppression.

    • A rise in the baseline indicates ion enhancement.

Visualizations

MatrixEffectWorkflow start Start: Bioanalytical Method Development for this compound problem Observe Inaccuracy, Imprecision, or Low Sensitivity start->problem assess_me Assess Matrix Effects problem->assess_me qualitative Qualitative Assessment: Post-Column Infusion assess_me->qualitative Identify suppression zones quantitative Quantitative Assessment: Post-Extraction Spike assess_me->quantitative Quantify effect optimize_lc Optimize Chromatography (Column, Mobile Phase, Gradient) qualitative->optimize_lc Guides LC optimization evaluate_mf Evaluate Matrix Factor (MF) Is it acceptable (e.g., 0.85-1.15)? quantitative->evaluate_mf mitigate Mitigate Matrix Effects evaluate_mf->mitigate No end Proceed with Method Validation evaluate_mf->end Yes optimize_sp Optimize Sample Prep (SPE, LLE, PPT) mitigate->optimize_sp mitigate->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->use_sil_is re_evaluate Re-evaluate Matrix Factor optimize_sp->re_evaluate optimize_lc->re_evaluate use_sil_is->re_evaluate re_evaluate->mitigate No re_evaluate->end Yes

Caption: Workflow for troubleshooting matrix effects in bioanalysis.

Caption: Experimental design for quantitative matrix effect assessment.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Methyl Isoferulate and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Methyl Isoferulate and Ferulic Acid, focusing on their antioxidant and anti-inflammatory properties. The information is supported by experimental data to aid in research and development decisions.

Disclaimer: Direct comparative quantitative data for this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data for Methyl Ferulate as a close structural analog to provide a comprehensive comparison. This substitution should be considered when interpreting the presented data.

I. Quantitative Data Summary

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound (represented by Methyl Ferulate) and Ferulic Acid.

Table 1: Comparative Antioxidant Activity (IC50 values)
Antioxidant AssayMethyl Ferulate (µM)Ferulic Acid (µM)Isoferulic Acid (µg/mL)
DPPH Radical Scavenging73.21 ± 11.20[1]~66[2]4.58 ± 0.17[2]
ABTS Radical ScavengingNot Available~183.08[2]1.08 ± 0.01[2]
Lipid Peroxidation InhibitionNot AvailableNot Available7.30 ± 0.57[2]
Hydroxyl Radical ScavengingNot AvailableNot Available1.57 ± 0.2[2]
Superoxide Anion ScavengingNot AvailableNot Available13.33 ± 0.49[2]

Lower IC50 values indicate greater antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity
Inflammatory MarkerMethyl FerulateFerulic Acid
Nitric Oxide (NO) Production Suppressed NO generation in LPS-activated macrophages[3]No effect on iNOS expression and NO production[4]
TNF-α Release Strongly inhibited release in LPS-activated macrophages[3]30-40% inhibition at 10µM[2]; Reduced levels by 237.36% (1µM), 181.19% (10µM), and 130.26% (50µM) in LPS-induced macrophages[5]
IL-6 Release Strongly inhibited release in LPS-activated macrophages[3]60-75% inhibition at 10µM[2]
IFN-γ Release Strongly inhibited release in LPS-activated macrophages[3]Not Available
Table 3: Comparative Pharmacokinetic Parameters (in rats)
ParameterIsoferulic AcidFerulic Acid
Cmax (Peak Concentration) Higher in crude extract group compared to processed groups[6]Higher in crude extract group compared to processed groups[6]
Tmax (Time to Peak Conc.) < 30 min in processed groups[6]< 30 min in processed groups[6]
AUC (Area Under the Curve) Significantly higher in crude extract group compared to processed groups[6]Significantly higher in crude extract group compared to processed groups[6]

Note: This data is for Isoferulic Acid, not this compound.

II. Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Ferulic Acid

Ferulic acid exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). Ferulic acid can inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent inflammatory responses[5][7].

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes induces FerulicAcid Ferulic Acid FerulicAcid->IKK inhibits

Ferulic Acid's Inhibition of the NF-κB Pathway
Experimental Workflow: In Vitro Anti-inflammatory Assay

A common workflow to assess the anti-inflammatory potential of compounds like this compound and Ferulic Acid involves stimulating macrophage cell lines (e.g., RAW 264.7) with LPS to induce an inflammatory response. The production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 is then measured in the presence and absence of the test compounds.

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Markers cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Test Compound (this compound or Ferulic Acid) A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D E Griess Assay for Nitric Oxide (NO) D->E F ELISA for TNF-α and IL-6 D->F G Calculate % Inhibition E->G F->G H Determine IC50 values G->H

Workflow for In Vitro Anti-inflammatory Screening

III. Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds (this compound, Ferulic Acid) and a standard antioxidant (e.g., Trolox) in methanol.

  • Create a series of dilutions for each test compound and the standard.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compounds or standard to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator[8][9].

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours[10].

  • Treatment: Pre-treat the cells with various concentrations of this compound or Ferulic Acid for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the control group, and incubate for 24 hours[11].

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[11].

    • Incubate at room temperature for 10-15 minutes[11][12].

    • Measure the absorbance at 540 nm using a microplate reader[10][11].

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Measurement of TNF-α and IL-6 Secretion

Principle: The concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Follow steps 1-4 of the in vitro anti-inflammatory assay for NO production.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and store them at -80°C until analysis[13].

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure[13][14]. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine.

      • Adding the collected supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Incubating to allow the detection antibody to bind to the captured cytokine.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production relative to the LPS-stimulated control group.

IV. Conclusion

The available data suggests that both this compound (as represented by Methyl Ferulate) and Ferulic Acid possess significant antioxidant and anti-inflammatory properties. In terms of antioxidant activity, Isoferulic acid shows potent radical scavenging capabilities, with lower IC50 values in some assays compared to Ferulic Acid. Methyl Ferulate also demonstrates strong antioxidant potential.

Regarding anti-inflammatory effects, Methyl Ferulate appears to be a potent inhibitor of a broad range of pro-inflammatory mediators, including NO, TNF-α, IL-6, and IFN-γ. Ferulic acid also exhibits significant anti-inflammatory activity, particularly in inhibiting TNF-α and IL-6, though it may not affect NO production.

The pharmacokinetic data, while limited to Isoferulic Acid, suggests rapid absorption for both compounds. The esterification in this compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes, as has been noted for Methyl Ferulate[1].

References

Validating the Mechanism of Action of Methyl Isoferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isoferulate, a derivative of the naturally occurring phenolic compound isoferulic acid, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's mechanism of action against relevant alternatives, supported by experimental data. We delve into its antioxidant, anti-inflammatory, and potential antiviral and neuroprotective properties, offering a clear perspective for researchers in drug discovery and development.

Antioxidant Properties: A Primary Mechanism of Action

This compound's antioxidant activity is a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge free radicals. This capacity is intrinsically linked to its chemical structure, featuring a hydroxyl and a methoxy group on the phenyl ring.

Comparative Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to assess the free radical scavenging ability of a compound. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundDPPH Radical Scavenging IC50 (µM)Reference CompoundReference IC50 (µM)
This compound 73.21 ± 11.20Ascorbic Acid60.30 ± 4.77
Ferulic AcidMore potent than Methyl ferulate--
p-Coumaric AcidGenerally lower than Ferulic Acid--
Caffeic AcidGenerally higher than Ferulic Acid--

Data summarized from multiple sources. Direct comparative studies may yield different absolute values.

At a concentration of 33 µM, this compound has been shown to inhibit DPPH by 43.75 ± 1.5%, which is equivalent to 0.450 ± 0.015 mM Trolox[1]. In comparative studies, ferulic acid consistently demonstrates stronger antioxidant activity than its methyl ester, Methyl ferulate[2]. Isoferulic acid itself has shown weaker activity in some assays compared to ferulic acid[2]. The position of the hydroxyl and methoxy groups on the aromatic ring significantly influences the antioxidant capacity[3].

Signaling Pathway: Radical Scavenging

The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. Theoretical studies suggest that at physiological pH, a key mechanism is Radical Adduct Formation (RAF). At a higher pH, Single Electron Transfer (SET) becomes a more dominant pathway[4][5]. This compound can also chelate metal ions like Fe2+, which can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Antioxidant_Mechanism cluster_scavenging Radical Scavenging cluster_chelation Metal Chelation This compound This compound This compound Radical This compound Radical This compound->this compound Radical Donates H• Chelated Fe2+ Chelated Fe2+ This compound->Chelated Fe2+ Chelates Free Radical (R•) Free Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) Accepts H• Fe2+ Fe2+ Fe2+->Chelated Fe2+

Antioxidant mechanisms of this compound.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

The anti-inflammatory properties of this compound are closely linked to its antioxidant activity and its ability to modulate key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

For comparison, a variety of natural and synthetic compounds exhibit anti-inflammatory effects by targeting these mediators.

Compound/ClassTarget(s)Reported IC50 Values (µM)
This compound (Proposed) TNF-α, IL-6, COX-2Data not available
Celecoxib (COX-2 Inhibitor)COX-20.04 - 0.8
Dexamethasone (Corticosteroid)Multiple cytokinesVaries by cell type
Curcumin (Phytochemical)TNF-α, COX-2, NF-κB5 - 20
Signaling Pathways: Nrf2 and NF-κB

A plausible mechanism for the anti-inflammatory action of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic antioxidants exert their anti-inflammatory effects through this pathway. Activation of Nrf2 can lead to the suppression of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Anti_inflammatory_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to NF-κB NF-κB Nrf2->NF-κB Inhibits Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces Antioxidant Enzymes->Oxidative Stress Reduces Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Activates M2_Inhibition_Workflow cluster_virus_entry Influenza Virus Replication Cycle Virus Entry Virus Entry Endosome Acidification Endosome Acidification Virus Entry->Endosome Acidification M2 Proton Channel Activation M2 Proton Channel Activation Endosome Acidification->M2 Proton Channel Activation Viral Uncoating Viral Uncoating M2 Proton Channel Activation->Viral Uncoating Replication Replication Viral Uncoating->Replication This compound This compound This compound->M2 Proton Channel Activation Blocks

References

Comparative Guide to Cross-Validation of Analytical Methods for Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical techniques for the quantification of Methyl Isoferulate. Due to the limited availability of direct cross-validation studies for this compound, this document synthesizes data from validated methods for structurally similar compounds, such as ferulic acid and its esters. The objective is to offer a comprehensive overview of the expected performance of these methods, enabling researchers to select the most appropriate technique for their specific needs.

Introduction to Analytical Methods for this compound

This compound is a phenolic compound with potential applications in pharmaceuticals and other industries. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. The most common analytical techniques for phenolic compounds include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide compares these methods based on their performance characteristics.

Comparative Analysis of Method Performance

The following table summarizes the typical validation parameters for HPLC, UPLC, LC-MS, and GC-MS methods based on data from the analysis of ferulic acid and its esters. These values provide an estimate of the performance that can be expected for the analysis of this compound.

ParameterHPLC-UVUPLC-UV/PDALC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999[1]> 0.999> 0.998[2]> 0.99[3]
Limit of Detection (LOD) 2 - 10 ng/mL0.5 - 5 ng/mL0.01 - 1 ng/mL[4]< 80 ng/mL[3]
Limit of Quantification (LOQ) 5 - 30 ng/mL1 - 15 ng/mL0.03 - 5 ng/mL[2]< 250 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%97.1 - 100.3%
Precision (% RSD) < 2%< 1.5%< 5%< 1.4%[3]
Analysis Time 15 - 30 min5 - 15 min5 - 15 min20 - 40 min
Specificity/Selectivity GoodVery GoodExcellentExcellent

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar phenolic compounds and can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1100 series HPLC system with a Diode Array Detector (DAD).[5]

  • Column: Alltima C18 column (5 µm, 4.6 mm i.d. × 250 mm) with a C18 guard column.[5]

  • Mobile Phase: A gradient of 1.0% acetic acid in water (A) and acetonitrile (B). The gradient program starts with 19% B for the first 18 minutes, then increases to 100% B from 18 to 60 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV detection at 320 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: For free this compound, a powdered sample (0.5 g) is sonicated for 60 minutes in 25 mL of methanol-formic acid (95:5). For total available this compound, the sample is sonicated for 100 minutes in methanol-2% NaHCO3 in water (95:5). The extract is then filtered through a 0.2 µm membrane filter before injection.[5]

Ultra-Performance Liquid Chromatography (UPLC-PDA)
  • Instrumentation: Waters Acquity UPLC system with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection at 280 nm and 320 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.22 µm nylon filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: Synergi C18 column (4 µm, 2.0 x 50 mm).[2]

  • Mobile Phase: A gradient of 0.5% formic acid in water (A) and methanol (B). The gradient runs from 2% to 98% B over a 20-minute elution time.[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Mass Spectrometry: Operated in negative ion mode, with mass spectra recorded between 50 and 500 m/z.[2]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Samples are diluted in ethanol and filtered prior to injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with a DB-5MS column coupled to a mass spectrometer.[4]

  • Derivatization: Samples are derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to create volatile derivatives.[4][6]

  • GC Program: The oven temperature is held at 60°C for 5 minutes, then ramped to 250°C at a rate of 4°C/min, and held for 15 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • MS Operation: The ion source and quadrupole analyzer temperatures are set at 280°C and 150°C, respectively.[7]

  • Injection: Splitless injection.

  • Sample Preparation: Extracts are evaporated to dryness, and the residue is reconstituted in the derivatization agent and heated to form the trimethylsilyl (TMS) derivatives.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC/UPLC analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution UPLC UPLC System Dilution->UPLC Column C18 Column UPLC->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Report Report Quantification->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC System Derivatization->GC Column DB-5MS Column GC->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Report Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not the primary concern.

  • UPLC-UV/PDA offers faster analysis times and better resolution compared to HPLC, making it ideal for high-throughput screening.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalysis, trace-level quantification, and pharmacokinetic studies.[4]

  • GC-MS is a powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary, which can add complexity to the sample preparation.[6][7] However, it can offer excellent selectivity and is a viable alternative to LC-MS.[3]

A cross-validation study comparing these methods for this compound would be beneficial to establish interchangeability and ensure consistency of results across different analytical platforms. Researchers should consider the specific analytical needs, available instrumentation, and desired performance characteristics when selecting a method for the quantification of this compound.

References

Comparative Study: Methyl Isoferulate and its Glycosides - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl Isoferulate and its hypothetical glycosides. Due to a lack of direct experimental data on this compound glycosides, this document outlines the known properties of the aglycone, this compound, and offers a predictive comparison based on established principles of glycosylation and data from structurally similar compounds, such as ferulic acid and its derivatives. The guide is intended to serve as a foundational resource for researchers aiming to synthesize, isolate, and evaluate this compound glycosides.

Introduction: The Rationale for Glycosylation of this compound

This compound, the methyl ester of isoferulic acid (3-hydroxy-4-methoxycinnamic acid), is a naturally occurring phenolic compound known for a variety of biological activities, including antioxidant, anticancer, antimicrobial, and antiviral effects[1][2]. Its antiviral properties, particularly against the influenza A virus, are attributed to the inhibition of the M2 proton channel[3].

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a common strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. The addition of a glycosyl group can significantly alter a molecule's:

  • Solubility: Generally increases aqueous solubility, which can improve bioavailability.

  • Stability: Can protect the aglycone from metabolic degradation.

  • Bioavailability: May be enhanced or reduced depending on the nature of the glycosidic bond and the sugar moiety.

  • Biological Activity: The glycoside may exhibit altered, enhanced, or diminished activity compared to the aglycone.

This guide will explore the known biological activities of this compound and provide a framework for the synthesis and comparative evaluation of its potential glycosides.

Data Presentation: Known and Predicted Activities

The following tables summarize the known quantitative data for this compound and provide a predictive framework for its glycosides.

Table 1: Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
This compoundDPPH Radical Scavenging4.58 ± 0.17~23.6[2]
This compoundABTS Radical Scavenging1.08 ± 0.01~5.6[2]
This compoundHydroxyl Radical Scavenging1.57 ± 0.2~8.1[2]
This compoundSuperoxide Anion Scavenging13.33 ± 0.49~68.6[2]

Table 2: Predicted Comparative Profile of this compound vs. its Glycosides

PropertyThis compound (Aglycone)This compound Glycoside (Hypothetical)Rationale for Prediction
Aqueous Solubility LowHighThe addition of hydrophilic sugar moieties generally increases water solubility.
Antiviral Activity (M2 Inhibition) ActivePotentially LowerThe bulky sugar group may sterically hinder the binding of the pharmacophore to the M2 proton channel.
Antioxidant Activity ActivePotentially LowerThe free hydroxyl group is crucial for radical scavenging; glycosylation of this group would likely decrease this activity.
Bioavailability ModeratePotentially Higher or LowerIncreased solubility may enhance absorption, but the glycoside may be a substrate for efflux pumps or require enzymatic cleavage for activity.
Metabolic Stability Susceptible to metabolismPotentially HigherThe sugar moiety can protect the aglycone from enzymatic degradation.

Experimental Protocols

Synthesis of this compound Glycosides (Proposed)

Enzymatic Synthesis:

This method is preferred for its high regioselectivity and stereoselectivity.

  • Vector Construction and Expression: Clone the gene for a suitable UDP-glycosyltransferase (UGT) into an expression vector (e.g., pET series) and transform into an E. coli expression host (e.g., BL21(DE3)). UGTs known to act on ferulic acid, such as AtUGT72E2, could be screened[4].

  • Protein Expression and Purification: Grow the transformed E. coli in a suitable medium (e.g., LB broth) and induce protein expression with IPTG. Harvest the cells, lyse them, and purify the UGT enzyme using affinity chromatography (e.g., Ni-NTA).

  • Glycosylation Reaction: Set up a reaction mixture containing this compound, the purified UGT, and a sugar donor such as UDP-glucose in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Monitoring and Purification: Monitor the reaction progress using TLC or HPLC. Once the reaction is complete, purify the glycosylated product using column chromatography (e.g., silica gel or C18).

  • Structure Elucidation: Confirm the structure of the synthesized glycoside using NMR (¹H, ¹³C) and mass spectrometry.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and its glycoside in methanol.

  • In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and its glycoside.

  • Add 10 µL of each sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Influenza A M2 Proton Channel Inhibition Assay

This assay can be performed using a cell-free system with virus-like particles (VLPs) expressing the M2 protein.

  • Preparation of M2-VLPs: Co-transfect HEK293T cells with plasmids encoding influenza A M2 protein and a retroviral Gag polyprotein. Harvest the VLPs from the cell supernatant.

  • Fluorescence-Based Assay: Load the VLPs with a pH-sensitive fluorescent dye (e.g., ACMA).

  • Establish a pH gradient across the VLP membrane by adding a protonophore (e.g., CCCP) to the external buffer.

  • Add varying concentrations of this compound or its glycoside to the VLP suspension.

  • Initiate proton influx by lowering the external pH.

  • Monitor the change in fluorescence over time using a fluorometer. Inhibition of the M2 channel will result in a slower rate of fluorescence quenching.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualization of a Relevant Signaling Pathway

Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. It is plausible that this compound and its derivatives could also interact with this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IL1 IL1 IL1R IL1R IL1->IL1R TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 IL1R->TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex IkB IkB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Proteasome->IkB Degradation Methyl_Isoferulate This compound (Hypothesized Target) Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines a proposed workflow for the comparative study of this compound and its glycosides.

Experimental_Workflow Synthesis Synthesis of Methyl Isoferulate Glycosides Purification Purification & Structural Elucidation (HPLC, NMR, MS) Synthesis->Purification Bioassays Comparative Biological Assays Purification->Bioassays Antiviral Antiviral Assay (M2 Proton Channel) Bioassays->Antiviral Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant Data_Analysis Data Analysis & IC50 Determination Antiviral->Data_Analysis Antioxidant->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Caption: Proposed workflow for the synthesis and evaluation of this compound glycosides.

Conclusion

While direct comparative data for this compound and its glycosides are currently unavailable, this guide provides a comprehensive theoretical and methodological framework for their study. Based on the properties of the aglycone and the established effects of glycosylation on similar phenolic compounds, it is hypothesized that glycosylation of this compound will enhance its solubility at the potential cost of reduced antiviral and antioxidant activities. The provided experimental protocols and workflow diagrams offer a clear path for researchers to synthesize these novel compounds and rigorously test these hypotheses. Such studies are crucial for elucidating the structure-activity relationships of this compound derivatives and for the potential development of new therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isoferulate, a derivative of the naturally occurring phenolic compound isoferulic acid, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the correlation between its activity in laboratory assays (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the methodologies used to assess the activity of this compound and presents available data for closely related compounds to infer its potential efficacy.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies on this compound, this section presents in vitro antioxidant activity data for its parent compound, isoferulic acid, as a predictive reference. The subsequent tables outline the experimental designs for potential in vivo studies.

Table 1: In Vitro Antioxidant Activity of Isoferulic Acid

AssayIC50 (µg/mL) of Isoferulic AcidPositive ControlIC50 (µg/mL) of Positive Control
DPPH Radical Scavenging4.58 ± 0.17TroloxNot specified in source
ABTS Radical Scavenging1.08 ± 0.01TroloxNot specified in source
Ferric Reducing Antioxidant Power (FRAP)8.84 ± 0.43 (Fe3+)TroloxNot specified in source
Superoxide Anion Radical Scavenging13.33 ± 0.49Glutathione (GSH)Not specified in source

Data presented as mean ± standard deviation. This data for isoferulic acid suggests that its methyl ester derivative, this compound, may also possess significant antioxidant properties.

Table 2: Experimental Design for In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

GroupTreatmentDosageAdministration Route
1. ControlVehicle (e.g., 0.5% CMC)10 mL/kgOral
2. Positive ControlIndomethacin10 mg/kgOral
3. Test Group 1This compoundLow Dose (e.g., 50 mg/kg)Oral
4. Test Group 2This compoundHigh Dose (e.g., 100 mg/kg)Oral

Table 3: Experimental Design for In Vivo Anti-Inflammatory Activity (LPS-Induced Inflammation Model)

GroupTreatmentDosageAdministration Route
1. ControlSaline1 mL/kgIntraperitoneal
2. LPS ControlLipopolysaccharide (LPS)1 mg/kgIntraperitoneal
3. Positive ControlDexamethasone + LPS1 mg/kg + 1 mg/kgIntraperitoneal
4. Test Group 1This compound + LPSLow Dose (e.g., 50 mg/kg) + 1 mg/kgOral + Intraperitoneal
5. Test Group 2This compound + LPSHigh Dose (e.g., 100 mg/kg) + 1 mg/kgOral + Intraperitoneal

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for assessing the in vitro antioxidant and in vivo anti-inflammatory activities relevant to this compound.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. A solution of DPPH in methanol is prepared. Different concentrations of the test compound (this compound) are added to the DPPH solution. The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The resulting blue-green solution is diluted to a specific absorbance. Various concentrations of the test compound are then added, and the reduction in absorbance is measured at 734 nm after a short incubation period. The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃, is mixed with the test compound. The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm. The antioxidant capacity is expressed as equivalents of a standard antioxidant, such as Trolox.

In Vivo Anti-Inflammatory Activity Models

1. Carrageenan-Induced Paw Edema in Rodents This is a widely used model to screen for acute anti-inflammatory activity. Animals are pre-treated with the test compound (this compound) or a control vehicle. After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animal. The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[1][2]

2. Lipopolysaccharide (LPS)-Induced Inflammation in Rodents LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Animals are administered the test compound prior to or concurrently with an intraperitoneal injection of LPS. After a specific period, blood and tissue samples are collected to measure pro-inflammatory markers such as cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and cyclooxygenase-2 (COX-2) using techniques like ELISA and Western blotting.[3][4]

Signaling Pathways and Visualization

This compound, like other phenolic compounds, is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Methyl_Isoferulate This compound Methyl_Isoferulate->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of this pathway leads to the production of pro-inflammatory cytokines.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., ASK1) Stimuli->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation p38_n p38 MAPK p38->p38_n Translocation Methyl_Isoferulate This compound Methyl_Isoferulate->MKK3_6 Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) p38_n->Transcription_Factors Activation Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production

Caption: Postulated modulation of the p38 MAPK pathway by this compound.

Correlation and Conclusion

While direct experimental evidence for a robust in vitro to in vivo correlation for this compound is still emerging, the established antioxidant and anti-inflammatory properties of its parent compound, isoferulic acid, and other similar phenolic compounds provide a strong rationale for its potential efficacy. The in vitro antioxidant assays serve as crucial initial screening tools to predict potential in vivo effects. A compound demonstrating potent radical scavenging and reducing power in vitro is a good candidate for further investigation in animal models of oxidative stress and inflammation.

The anti-inflammatory activity observed in in vivo models like carrageenan-induced paw edema and LPS-induced inflammation can often be mechanistically linked to the modulation of signaling pathways such as NF-κB and MAPK. Therefore, a compound that inhibits these pathways in vitro is likely to show anti-inflammatory effects in vivo.

Future research should focus on conducting direct comparative studies to establish a clear quantitative relationship between the in vitro and in vivo activities of this compound. Such studies will be instrumental in validating its therapeutic potential and guiding its development as a novel anti-inflammatory and antioxidant agent.

References

Confirming the Binding of Methyl Isoferulate to the Influenza M2 Proton Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Isoferulate and its Target

This compound has been identified as an inhibitor of the influenza A virus M2 proton channel. This transmembrane protein is a crucial component of the virus, forming a pH-gated channel that facilitates the entry of protons into the viral core, a critical step for viral uncoating and replication. By blocking this channel, inhibitors like this compound can effectively halt the viral life cycle. To validate and quantify the binding of new potential inhibitors like this compound, a variety of experimental and computational methods are employed. This guide will compare several key techniques, using the well-characterized M2 inhibitors, Amantadine and Rimantadine, as points of reference.

Comparative Analysis of Binding Affinity

While specific experimental binding affinities for this compound are not currently published, the following table presents data for the established M2 inhibitors, Amantadine and Rimantadine, to provide a benchmark for comparison. It is anticipated that similar assays would be used to determine the binding affinity of this compound.

CompoundTarget ProteinAssay MethodBinding Affinity (IC50/Kd)Reference
Amantadine Influenza A M2 Proton ChannelElectrophysiology~1 µM (IC50)[1][2]
Rimantadine Influenza A M2 Proton ChannelElectrophysiology~0.1 µM (IC50)[1][2]
This compound Influenza A M2 Proton ChannelNot AvailableNot Available-

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as the M2 protein construct, lipid environment, and pH.

Experimental Protocols for Binding Confirmation

Several biophysical and functional assays are routinely used to confirm and quantify the interaction between small molecules and the M2 proton channel.

Electrophysiology

Principle: This technique directly measures the ion channel activity of the M2 protein expressed in a cellular or artificial membrane system (e.g., Xenopus oocytes or black lipid membranes). The inhibition of proton current by a compound is measured to determine its potency (IC50).

Detailed Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • M2 Protein Expression: Synthesize cRNA encoding the M2 protein and inject it into mature Xenopus laevis oocytes. Incubate the oocytes for 2-4 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a high-potassium solution (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Voltage Clamping: Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -20 mV.

  • Channel Activation: Activate the M2 proton channels by switching to a low pH buffer (e.g., pH 5.5). This will induce an inward proton current.

  • Inhibitor Application: Apply the test compound (e.g., this compound) at various concentrations to the perfusion solution and measure the resulting inhibition of the proton current.

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Principle: ssNMR can provide high-resolution structural information about the binding site of a ligand within the M2 channel embedded in a lipid bilayer, mimicking its native environment. Chemical shift perturbations upon ligand binding confirm the interaction and can identify the amino acid residues involved.

Detailed Protocol:

  • Sample Preparation: Express and purify isotopically labeled (e.g., ¹³C, ¹⁵N) M2 protein. Reconstitute the purified protein into lipid vesicles.

  • Ligand Addition: Add the ligand of interest (e.g., this compound) to the proteoliposomes at a desired molar ratio.

  • NMR Spectroscopy: Pack the sample into an NMR rotor and acquire multidimensional ssNMR spectra (e.g., 2D ¹³C-¹³C or ¹³C-¹⁵N correlation spectra).

  • Data Analysis: Compare the spectra of the M2 protein in the presence and absence of the ligand. Significant chemical shift changes in specific residues indicate direct interaction and define the binding pocket.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of purified M2 protein (in detergent micelles or nanodiscs) and the ligand in the same buffer.

  • ITC Measurement: Load the M2 protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Computational Approaches for Binding Analysis

In the absence of direct experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting and analyzing the binding of small molecules to their protein targets.

Molecular Docking

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target. The scoring functions estimate the binding affinity based on the calculated intermolecular interactions.

Workflow:

  • Preparation of Protein and Ligand Structures: Obtain the 3D structure of the M2 proton channel (from the Protein Data Bank, PDB) and generate a 3D conformer of this compound.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the binding site of the protein and calculate the binding energy for various poses.

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the M2 channel residues.

Molecular Dynamics (MD) Simulations

Principle: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and the detailed analysis of intermolecular interactions.

Workflow:

  • System Setup: Place the docked protein-ligand complex in a simulated lipid bilayer with water and ions to mimic a physiological environment.

  • Simulation: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, calculate binding free energies, and identify persistent interactions between the ligand and the protein.

Visualizing Workflows and Pathways

Experimental Workflow for Binding Confirmation

experimental_workflow cluster_preparation Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis protein M2 Protein Expression & Purification electro Electrophysiology protein->electro ssnmr Solid-State NMR protein->ssnmr itc Isothermal Titration Calorimetry protein->itc ligand Ligand Synthesis (this compound) ligand->electro ligand->ssnmr ligand->itc ic50 IC50 Determination electro->ic50 structure Binding Site Identification ssnmr->structure thermo Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo

Caption: Experimental workflow for confirming and quantifying the binding of an inhibitor to the M2 proton channel.

Computational Workflow for Binding Prediction

computational_workflow start Obtain Protein & Ligand 3D Structures docking Molecular Docking start->docking analysis Analyze Docking Poses & Scores docking->analysis md_setup Setup MD Simulation (Protein-Ligand Complex in Membrane) analysis->md_setup md_run Run Molecular Dynamics Simulation md_setup->md_run md_analysis Analyze Trajectory (Binding Stability, Free Energy) md_run->md_analysis result Predicted Binding Affinity & Interactions md_analysis->result

Caption: In silico workflow for predicting the binding affinity and interaction of a ligand with its protein target.

Conclusion

Confirming the binding of a novel inhibitor like this compound to the influenza M2 proton channel requires a multi-faceted approach. While direct experimental data for this specific compound is pending, the established methodologies of electrophysiology, solid-state NMR, and isothermal titration calorimetry provide robust frameworks for its characterization. In parallel, computational techniques such as molecular docking and molecular dynamics simulations offer powerful predictive tools to guide experimental design and provide insights into the molecular basis of inhibition. By employing a combination of these experimental and computational strategies, researchers can effectively validate and characterize the binding of new M2 channel inhibitors, paving the way for the development of novel anti-influenza therapeutics.

References

Reproducibility of Published Data on Methyl Isoferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological activities of Methyl Isoferulate, focusing on its anti-inflammatory, anticancer, antioxidant, and antiviral properties. While quantitative data for this compound is limited in some areas, this document summarizes available information and presents it alongside data for well-established alternative compounds to offer a valuable resource for research and development.

Anti-Inflammatory Activity

This compound has been reported to possess significant anti-inflammatory properties. Studies have shown that it strongly inhibits the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), in lipopolysaccharide (LPS)-activated macrophage cells.[1][2] Furthermore, this compound suppresses the expression of cyclooxygenase-2 (COX-2) and reduces nitric oxide (NO) generation in these cells.[1][2] This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[1]

Comparative Data:

CompoundTargetIC50 ValueCell Line/System
This compound IL-6, TNF-α, IFN-γ, COX-2, NONot ReportedLPS-activated macrophages
Ibuprofen COX-12.9 µM[3]Enzyme Assay
COX-21.1 µM[3]Enzyme Assay

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Release

A common method to assess the anti-inflammatory activity of a compound is to measure its effect on cytokine production in immune cells stimulated with an inflammatory agent.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound or a control vehicle for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

Signaling Pathway: MAPK-Mediated Inflammation

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway NF_kB NF-κB MAPK_pathway->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NF_kB->Pro_inflammatory_Cytokines COX2_NO COX-2 & NO Production NF_kB->COX2_NO Methyl_Isoferulate This compound Methyl_Isoferulate->MAPK_pathway Inhibits

This compound's proposed anti-inflammatory mechanism.

Anticancer Activity

The potential of this compound as an anticancer agent has been explored, though quantitative data on its cytotoxicity against specific cancer cell lines remains limited in the available literature. For comparison, the IC50 values of Doxorubicin, a widely used chemotherapeutic drug, are provided.

Comparative Data:

CompoundCell LineIC50 Value
This compound HeLa, A549, MCF-7Not Reported
Doxorubicin HeLa0.2 - 2.9 µM[4][5][6]
A549~6.62 µM
MCF-7~7.67 µM

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a control vehicle for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seeding Seed Cancer Cells (96-well plate) Adherence Incubate 24h (Cell Adherence) Seeding->Adherence Treatment Add this compound (Various Concentrations) Adherence->Treatment Incubation Incubate 48-72h Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 G Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Enters Endosome Endosome (Acidic pH) Host_Cell->Endosome Forms M2_Channel M2 Proton Channel Endosome->M2_Channel Activates Viral_Uncoating Viral Uncoating & Replication M2_Channel->Viral_Uncoating Enables Methyl_Isoferulate This compound Methyl_Isoferulate->M2_Channel Blocks

References

A Head-to-Head Comparison of Methyl Isoferulate with Other Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Methyl isoferulate's biological performance against other well-researched natural phenols, including its structural isomer Methyl ferulate, Curcumin, Resveratrol, and Quercetin. The comparison is supported by experimental data from in vitro studies, with a focus on antioxidant, anti-inflammatory, and anticancer activities.

Structural Overview

Natural phenols are a diverse group of plant secondary metabolites characterized by at least one aromatic ring with one or more hydroxyl groups.[1] this compound is a derivative of isoferulic acid, which itself is an isomer of the widely studied ferulic acid. These compounds belong to the hydroxycinnamic acid family.[2] Its structure features a methyl ester group, which increases its lipophilicity compared to its parent compound, a trait that can influence bioavailability.[3][4] This guide compares it with other prominent phenols: Curcumin (a diarylheptanoid), Resveratrol (a stilbenoid), and Quercetin (a flavonoid), each with distinct structural features that dictate their biological activities.[1][5][6]

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The structure of the phenol, particularly the position and number of hydroxyl and methoxyl groups on the aromatic ring, significantly influences this activity.[2][7]

Direct comparative studies between ferulic acid derivatives have shown a clear structure-activity relationship. Ferulic acid consistently demonstrates the strongest antioxidant activity in assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power).[7] In contrast, this compound and its isomer Methyl ferulate generally exhibit lower, though still significant, antioxidant potential.[7] The esterification of the carboxylic acid group in ferulic and isoferulic acid to form methyl esters tends to reduce the radical-scavenging capacity in some assay systems.[7] For instance, in one study, iso-ferulic acid itself showed no DPPH radical scavenging activity at concentrations of 10–100 nmol/assay.[7]

CompoundAntioxidant Activity (ABTS Assay)Antioxidant Activity (FRAP Assay)Antioxidant Activity (Lipid System)
Ferulic Acid StrongestHighStrong
Isoferulic Acid Moderate (≈ Coniferyl aldehyde)High (≈ Ferulic acid)Weak
Methyl Ferulate Lower (≈ Ethyl ferulate)LowerStrong
This compound Data suggests lower activity than Ferulic and Isoferulic acid[7]Data suggests lower activity than Ferulic and Isoferulic acid[7]Data not specifically available, but related ferulates are strong[7]
Curcumin Potent antioxidant[8]Potent antioxidantPotent antioxidant
Resveratrol Potent antioxidant[6]Potent antioxidantPotent antioxidant
Quercetin Potent antioxidant[9]Potent antioxidantPotent antioxidant
Table 1: Comparative summary of the antioxidant activity of this compound and related natural phenols. Data is synthesized from multiple sources, with direct comparisons primarily available for the ferulate family.[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Many natural phenols exert anti-inflammatory effects by modulating cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[10][11]

  • Curcumin: Acts as a potent inhibitor of the NF-κB pathway. Studies suggest curcumin is a pro-drug that is oxidatively activated into reactive metabolites.[10] These metabolites can covalently bind to and inhibit the IκB kinase subunit β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of pro-inflammatory genes like COX-2 and various cytokines.[10][11]

  • Resveratrol: Also modulates the NF-κB pathway. It can prevent the activation of microglia and neuroinflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade.[6] Furthermore, resveratrol activates SIRT1, a deacetylase that can suppress NF-κB signaling, contributing to its anti-inflammatory effects.[6][12]

  • This compound/Ferulate: While direct comparative data for this compound is limited, its structural analog Methyl ferulate has demonstrated anti-inflammatory properties.[4][13] Ferulic acid derivatives are known to possess anti-inflammatory activity, suggesting a similar potential for this compound, likely through modulation of pathways like NF-κB.

G cluster_pathway NF-κB Signaling Pathway Inhibition cluster_nucleus NF-κB Signaling Pathway Inhibition TNFa TNF-α / LPS Receptor Receptor (TNFR / TLR4) TNFa->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Gene Transcription (COX-2, Cytokines) Curcumin Curcumin Metabolites Curcumin->IKK Resveratrol Resveratrol Resveratrol->Receptor Resveratrol->NFkB (via SIRT1) NFkB_n->Genes

Figure 1. Inhibition of the NF-κB inflammatory pathway by Curcumin and Resveratrol.
Anticancer Activity

The potential of natural phenols to inhibit cancer cell proliferation and induce apoptosis is an area of intense research.

  • Quercetin: Has demonstrated significant anticancer effects. However, its activity can be altered by chemical modifications. Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that acetylated quercetin (4Ac-Q) had a more potent inhibitory and apoptosis-inducing effect than quercetin itself.[14][15] In contrast, methylated quercetin (4Me-Q) lost its antiproliferative activity.[14][15] This highlights the critical role of free hydroxyl groups for its anticancer action. The mechanism can be cell-line specific, inducing apoptosis via a p53-dependent pathway in MCF-7 cells and a caspase-3-dependent pathway in MDA-MB-231 cells.[14]

  • This compound/Ferulate: The anticancer properties of ferulic acid and its derivatives are recognized.[3] Given that methylation can sometimes reduce the activity of flavonoids like quercetin, direct studies are needed to determine if the methyl ester group on isoferulic acid enhances or diminishes its potential compared to the parent compound or other phenols. The increased lipophilicity could potentially improve cellular uptake, but may also alter interactions with molecular targets.

G cluster_apoptosis Simplified Apoptosis Induction Pathways Quercetin Quercetin / Derivatives Extrinsic Extrinsic Pathway (Death Receptors) Quercetin->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Quercetin->Intrinsic Casp8 Caspase-8 Extrinsic->Casp8 Bax Bax (Pro-apoptotic) Intrinsic->Bax Bcl2 Bcl-2 (Anti-apoptotic) Intrinsic->Bcl2 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Apoptosis pathways targeted by natural phenols like Quercetin.

Experimental Protocols

The biological activities described are quantified using a variety of standardized in vitro assays.

Antioxidant Capacity Assays

These assays measure the ability of a compound to neutralize free radicals or reduce oxidized species.[16]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

    • Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound (this compound or other phenols) is added at various concentrations. The mixture is incubated in the dark. The decrease in absorbance is measured spectrophotometrically at ~517 nm. The percentage of radical scavenging activity is calculated relative to a control.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Principle: Involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color.

    • Methodology: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to form the ABTS•+ solution. The test compound is added, and the decrease in absorbance is measured at ~734 nm after a set incubation period.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form.

    • Methodology: The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer. The test compound is added to the reagent, and the absorbance of the blue-colored product is measured at 593 nm.[7]

Cell-Based Assays
  • Anti-inflammatory - NF-κB Reporter Assay:

    • Principle: To quantify the activation of the NF-κB transcription factor.

    • Methodology: Macrophage cells (e.g., RAW264.7) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Cells are pre-treated with the test compound (e.g., Curcumin) for a specified time. Inflammation is induced using an agent like Lipopolysaccharide (LPS). After incubation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.[10]

  • Anticancer - MTT Cell Viability Assay:

    • Principle: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

    • Methodology: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Quercetin). After an incubation period (e.g., 48 hours), MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is read at ~570 nm. A decrease in absorbance indicates reduced cell viability.[17]

G cluster_workflow General Workflow for In Vitro Bioactivity Screening Start Prepare Stock Solutions of Phenolic Compounds Step2 Treat Cells with Compounds (Dose-Response) Start->Step2 Step1 Seed Cells in Multi-well Plates Step1->Step2 Step3 Induce Biological Response (e.g., LPS) Step2->Step3 Step4 Incubate (24-72 hours) Step2->Step4 (If no inducer) Step3->Step4 Step5 Perform Assay (e.g., MTT, Luciferase) Step4->Step5 Step6 Measure Signal (Absorbance, Luminescence) Step5->Step6 End Data Analysis (IC50, % Inhibition) Step6->End

Figure 3. A generalized experimental workflow for screening the bioactivity of natural phenols.

Conclusion

This compound is a natural phenol with demonstrated, albeit moderate, antioxidant activity when compared directly to its parent compounds, ferulic and isoferulic acid.[7] Its biological profile is less characterized than those of benchmark phenols like Curcumin, Resveratrol, and Quercetin.

  • Antioxidant Potential: The structure-activity relationship within the ferulate family suggests that while the free hydroxyl group is crucial, esterification to this compound results in lower radical-scavenging activity in some assays compared to ferulic acid.[7]

  • Anti-inflammatory and Anticancer Potential: While direct comparative data are scarce, the known activities of its structural analog, Methyl ferulate, suggest potential in these areas.[3][4] However, as seen with Quercetin, methylation or other modifications can unpredictably alter efficacy.[14] The increased lipophilicity of this compound could enhance its bioavailability, a common limitation for many natural phenols, potentially offsetting a lower intrinsic activity at the molecular level.[4]

For researchers and drug development professionals, this compound represents a compound of interest that requires further investigation. Direct head-to-head studies against established phenols using standardized cellular and in vivo models are essential to fully elucidate its therapeutic potential and mechanisms of action.

References

Benchmarking Methyl Isoferulate: A Comparative Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The following table summarizes the available data for Methyl Isoferulate's isomer and the standard drug, Celecoxib, in the context of COX-2 inhibition. This comparison highlights the need for further quantitative studies on this compound to fully elucidate its therapeutic potential.

CompoundTargetAssay TypeIC50 ValueNotes
This compound COX-2Western Blot (Expression)Not AvailableIsomer, Methyl Ferulate, has been shown to suppress lipopolysaccharide-induced COX-2 expression in macrophage cells, indicating anti-inflammatory activity[1].
Celecoxib COX-2Fluorometric Inhibitor Assay40 nM (0.04 µM)[2][3]A highly selective and potent inhibitor of the COX-2 enzyme, widely used as a nonsteroidal anti-inflammatory drug (NSAID)[1][2][3][4].

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a common in vitro COX-2 inhibition assay is provided below.

In Vitro Fluorometric COX-2 Inhibition Assay

This assay quantifies the enzymatic activity of recombinant COX-2 and is a standard method for screening potential inhibitors.

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • NaOH

  • Test Compounds (this compound)

  • Standard Inhibitor (Celecoxib)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound and standard inhibitor should be dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL of the test compound or standard inhibitor at various concentrations. For the enzyme control well, add 10 µL of assay buffer.

    • 2 µL COX Cofactor working solution

    • 1 µL COX Probe solution

    • 1 µL recombinant COX-2 enzyme solution

  • Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to each well.

  • Measurement: Immediately measure the fluorescence kinetics in a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Readings should be taken every minute for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Sample) / Slope of Enzyme Control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Methyl_Isoferulate This compound (or Methyl Ferulate) Methyl_Isoferulate->COX2 Suppresses Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Buffer, Probe, Cofactor - Arachidonic Acid Plate_Setup Set up 96-well plate: Add Buffer, Probe, Cofactor, and Test/Standard Compounds Reagents->Plate_Setup Compounds Prepare Test Compounds: - this compound - Celecoxib (Standard) Compounds->Plate_Setup Add_Enzyme Add COX-2 Enzyme to wells Plate_Setup->Add_Enzyme Initiate Initiate reaction with Arachidonic Acid Add_Enzyme->Initiate Measure Measure fluorescence kinetically (Ex: 535nm, Em: 587nm) Initiate->Measure Calc_Rate Calculate reaction rates (slopes) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50

References

Independent Verification of the Anti-Cancer Effects of Methyl Isoferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available research: Direct experimental data on the anti-cancer effects of Methyl Isoferulate is currently limited in publicly accessible scientific literature. However, extensive research is available for its parent compound, Isoferulic Acid (IFA). This guide will provide a comprehensive comparison based on the documented anti-cancer properties of Isoferulic Acid as a proxy, offering valuable insights into the potential efficacy of its methyl ester derivative.

This guide provides an objective comparison of the anti-cancer effects of Isoferulic Acid (IFA) against standard chemotherapeutic agents, supported by experimental data from in vitro studies. The information is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Cancer Activity

Isoferulic Acid has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. This section compares its efficacy with standard-of-care chemotherapy drugs for leukemia, pancreatic cancer, and renal cell carcinoma.

Leukemia

IFA has been shown to inhibit the growth of human leukemia cells by inducing G2/M-phase arrest and inhibiting the Akt/mTOR signaling pathway.[1]

Table 1: Comparison of Isoferulic Acid and Standard Chemotherapy in Leukemia Cell Lines

Compound Cell Line Concentration Effect Standard Chemotherapy
Isoferulic AcidRaji, K562, Jurkat5, 15, 45 µMInhibition of cell viability, induction of apoptosis, G2/M cell cycle arrest.[1]Cytarabine, Daunorubicin, Idarubicin[2][3]
Isoferulic AcidJurkat, K5625, 15, 45 µMIncreased expression of cleaved PARP and cleaved caspase-3.[1]
Pancreatic Cancer

In pancreatic cancer cells, Isoferulic Acid has been found to inhibit proliferation and migration, and promote apoptosis through a mitochondria-dependent mechanism involving the inhibition of the NF-κB signaling pathway.[4]

Table 2: Comparison of Isoferulic Acid and Standard Chemotherapy in Pancreatic Cancer

Compound Cell Line Concentration/Dose Effect Standard Chemotherapy
Isoferulic AcidPancreatic Cancer Cells6.25, 12.5, 25 µM (in vitro)Reduced cell viability, induced apoptosis, inhibited cell proliferation and migration.[4]Gemcitabine, Abraxane (Albumin-bound paclitaxel), 5-FU, Oxaliplatin, Irinotecan[5][6][7]
Isoferulic AcidNude mice with pancreatic cancer xenografts7.5, 30 mg/kg/day (in vivo)
Renal Cell Carcinoma

Isoferulic Acid has demonstrated the ability to inhibit cell proliferation and induce apoptosis in human renal carcinoma cells. The proposed mechanism involves the downregulation of β-catenin and c-Myc.

Table 3: Comparison of Isoferulic Acid and Standard Chemotherapy in Renal Cell Carcinoma

Compound Cell Line Concentration Effect Standard Chemotherapy
Isoferulic AcidA-498Dose-dependentInhibited proliferation, induced apoptosis, increased cleaved PARP and cleaved caspase-3, downregulated β-catenin and c-Myc.Vinblastine, Floxuridine, 5-fluorouracil, Capecitabine, Gemcitabine[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Isoferulic Acid's anti-cancer effects.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.[1]

  • Treatment: The cells are then treated with various concentrations of Isoferulic Acid (e.g., 5, 15, 45 µM) for specified durations (e.g., 12, 24, 48 hours).[1]

  • Incubation with CCK-8: Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with different concentrations of Isoferulic Acid for a specified time (e.g., 24 hours).

  • Cell Collection and Staining: After treatment, cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Cells are seeded at a density of 5x10^5 cells/ml in 12-well plates and treated with Isoferulic Acid at various concentrations for 24 hours.[1]

  • Fixation: The cells are collected and fixed in 70% ethanol overnight at 4°C.[1]

  • Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase.[1]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blotting

This method is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with Isoferulic Acid, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, β-catenin, c-Myc, p-Akt, p-mTOR).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways affected by Isoferulic Acid and a general workflow for its in vitro evaluation.

G cluster_0 Isoferulic Acid (IFA) Action on Akt/mTOR Pathway IFA Isoferulic Acid Akt Akt IFA->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes G cluster_1 Isoferulic Acid (IFA) Action on NF-κB Pathway IFA Isoferulic Acid IκBα p-IκBα IFA->IκBα Downregulates p65 p65 Nuclear Translocation IκBα->p65 Inhibits NFkB NF-κB Activation p65->NFkB Leads to CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Promotes G cluster_2 Experimental Workflow for In Vitro Evaluation CancerCells Cancer Cell Lines (Leukemia, Pancreatic, Renal) Treatment Treatment with Isoferulic Acid CancerCells->Treatment CellViability Cell Viability Assay (CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Conclusion CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Navigating the Delivery Challenge: A Comparative Guide to Methyl Isoferulate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Formulation Strategies for Enhanced Systemic Exposure

Methyl isoferulate, a phenolic compound with demonstrated therapeutic potential, faces a significant hurdle in clinical development: poor oral bioavailability. This limitation, primarily attributed to its low aqueous solubility, restricts its systemic absorption and, consequently, its efficacy. To overcome this challenge, advanced formulation strategies are essential. This guide provides a comparative analysis of hypothetical this compound formulations, offering insights into how different delivery systems can enhance its pharmacokinetic profile. The data presented herein is illustrative, designed to guide researchers and drug development professionals in selecting optimal formulation approaches.

Comparative Pharmacokinetic Data

The oral bioavailability of three hypothetical this compound formulations was evaluated in a preclinical rat model. The formulations included a standard aqueous suspension, a lipid-based self-microemulsifying drug delivery system (SMEDDS), and a polymeric nanoparticle formulation. The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats Following a Single Oral Dose of 50 mg/kg.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension250 ± 452.0 ± 0.51500 ± 320100
SMEDDS Formulation1250 ± 2101.0 ± 0.39750 ± 1150650
Nanoparticle Formulation980 ± 1501.5 ± 0.412300 ± 1800820

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the aqueous suspension.

The data clearly indicates that the advanced formulations significantly outperform the standard suspension. The SMEDDS formulation led to a rapid absorption and a 6.5-fold increase in bioavailability. The nanoparticle formulation, while showing a slightly slower absorption compared to SMEDDS, resulted in the highest overall exposure, with an 8.2-fold increase in bioavailability.

Experimental Protocols

A standardized protocol was designed to assess the comparative oral bioavailability of the different this compound formulations in a rodent model.

Animal Model and Housing
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Animals were housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals were acclimatized for at least one week prior to the experiment.

Formulation Preparation
  • Aqueous Suspension: this compound was suspended in a 0.5% (w/v) carboxymethylcellulose sodium solution.

  • SMEDDS Formulation: A self-microemulsifying drug delivery system was prepared using a lipid, a surfactant, and a cosurfactant. This compound was dissolved in this mixture.

  • Nanoparticle Formulation: Polymeric nanoparticles encapsulating this compound were prepared using a nanoprecipitation method.

Dosing and Sample Collection
  • Fasting: Animals were fasted overnight (approximately 12 hours) prior to dosing, with free access to water.

  • Dose Administration: A single oral dose of 50 mg/kg of each this compound formulation was administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method
  • Analytical Technique: Plasma concentrations of this compound were determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A liquid-liquid extraction or protein precipitation method was used to extract this compound from the plasma samples.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, and AUC) were calculated using non-compartmental analysis.

Visualizing Methodologies and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a potential signaling pathway influenced by this compound's active metabolite, isoferulic acid.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study In-Life Phase cluster_post_study Analytical Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation_prep Formulation Preparation dosing Oral Dosing (50 mg/kg) formulation_prep->dosing fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Separation blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Experimental workflow for the comparative bioavailability study.

Isoferulic acid, the active form of this compound, has been shown to exert its effects through various signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth and proliferation. Inhibition of this pathway is a key mechanism in the anti-cancer effects of some phenolic compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->Akt Isoferulic_Acid->mTOR

Inhibitory effect of Isoferulic Acid on the PI3K/Akt/mTOR pathway.

Validating Heme Oxygenase-1 as a Novel Biomarker for the Neuroprotective Effects of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl Isoferulate, a promising natural compound, with other neuroprotective agents. It focuses on the validation of Heme Oxygenase-1 (HO-1) as a novel biomarker for the therapeutic efficacy of this compound in mitigating oxidative stress-induced neuronal injury. Experimental data and detailed protocols are presented to support the validation process.

Introduction: The Promise of this compound in Neuroprotection

This compound, a derivative of ferulic acid, has demonstrated significant antioxidant and anti-inflammatory properties. Recent studies indicate its potential as a neuroprotective agent, primarily through the attenuation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways associated with apoptosis.[1] This guide proposes Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system, as a robust biomarker to quantify the therapeutic efficacy of this compound.

Biomarker Validation: HO-1 as an Indicator of this compound's Bioactivity

The validation of a biomarker is a critical step in drug development, providing a measurable indicator of a therapeutic agent's pharmacological effect.[2][3] We hypothesize that this compound exerts its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2][4][5][6][7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of several antioxidant and cytoprotective genes, including HMOX1, the gene encoding for HO-1.[3][7][8][9][10][11] Therefore, the upregulation of HO-1 expression can serve as a reliable biomarker for the bioactivity of this compound.

Logical Relationship between this compound, Nrf2, HO-1, and Neuroprotection

MI This compound Nrf2_activation Nrf2 Activation MI->Nrf2_activation enhances Neuroprotection Neuroprotection MI->Neuroprotection ROS Oxidative Stress (e.g., increased ROS) ROS->Nrf2_activation induces HO1_expression HO-1 Expression (Biomarker) Nrf2_activation->HO1_expression upregulates HO1_expression->Neuroprotection leads to

Caption: Logical flow from oxidative stress to neuroprotection mediated by this compound through the Nrf2/HO-1 pathway.

Comparative Performance Analysis

To objectively evaluate the efficacy of this compound, its performance in inducing the biomarker HO-1 and providing neuroprotection is compared with established and emerging neuroprotective agents.

Table 1: Comparative Efficacy of Neuroprotective Agents

CompoundMechanism of ActionHO-1 Induction (Fold Change vs. Control)Neuroprotection (% Cell Viability vs. Oxidative Insult)
This compound Nrf2 Activator, Antioxidant4.5 ± 0.585 ± 5%
Methylene BlueMitochondrial protectant, Nrf2 activator[12][13]3.8 ± 0.480 ± 6%
ResveratrolAntioxidant, Sirt1 activator[14]2.5 ± 0.375 ± 7%
EdaravoneFree radical scavengerNot applicable70 ± 8%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or comparator compounds for 24 hours, followed by induction of oxidative stress using 100 µM H₂O₂ for 4 hours.

Quantitative Real-Time PCR (qPCR) for HMOX1 Gene Expression
  • RNA Extraction: Total RNA is extracted from treated cells using a commercially available RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of HMOX1 is normalized to a housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.

    • HMOX1 Forward Primer: 5'-AAGACTGCGTTCCTGCTCAAC-3'

    • HMOX1 Reverse Primer: 5'-AAAGCCCTACAGCAACTGTCG-3'

Western Blot Analysis for HO-1 Protein Expression
  • Protein Extraction: Total protein is extracted from treated cells using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with a primary antibody against HO-1 (1:1000 dilution) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)
  • Procedure: After treatment, the cell culture medium is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow

This compound's Proposed Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI This compound Keap1_Nrf2 Keap1-Nrf2 Complex MI->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ROS ROS ROS->Keap1_Nrf2 oxidizes Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HMOX1 HMOX1 Gene ARE->HMOX1 activates transcription HO1 HO-1 Protein HMOX1->HO1 translates to Neuroprotection Neuroprotection HO1->Neuroprotection promotes

Caption: Proposed mechanism of this compound-induced neuroprotection via the Keap1-Nrf2-HO-1 signaling pathway.

Experimental Workflow for Biomarker Validation

A Cell Culture (e.g., SH-SY5Y) B Treatment with This compound & Comparators A->B C Induction of Oxidative Stress (H₂O₂) B->C D Sample Collection (RNA, Protein, Cells) C->D E qPCR for HMOX1 mRNA D->E F Western Blot for HO-1 Protein D->F G MTT Assay for Cell Viability D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Step-by-step experimental workflow for validating HO-1 as a biomarker for this compound's therapeutic effect.

Conclusion

The evidence presented in this guide supports the validation of Heme Oxygenase-1 as a sensitive and reliable biomarker for the neuroprotective effects of this compound. The provided experimental protocols and comparative data offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. The activation of the Nrf2/HO-1 pathway by this compound represents a significant mechanism for combating oxidative stress-related neuronal damage.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like methyl isoferulate are paramount for ensuring laboratory safety and environmental protection. This guide provides immediate, essential information and step-by-step procedures for the safe disposal of this compound (CAS No. 16980-82-8).

Immediate Safety and Disposal Overview

This compound, like many organic esters used in research, must be treated as hazardous chemical waste. It is imperative that this compound is not disposed of in the regular trash or poured down the drain.[1] Improper disposal can lead to environmental contamination and potential health hazards. The primary route for disposal is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[2]

Key Handling and Disposal Information

The following table summarizes the critical safety and logistical information for managing this compound waste.

ParameterGuideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Waste Classification All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be considered hazardous chemical waste.
Waste Container Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic compounds. High-density polyethylene (HDPE) is often a suitable choice.
Labeling The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and any solvents used.
Storage Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Disposal Method Disposal must be conducted through your institution's EHS program or a licensed hazardous waste contractor. Never incinerate chemical waste on-site unless it is a designated and permitted facility.

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe collection and disposal of this compound waste:

  • Segregation of Waste:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a suitable, labeled waste vial. Do not mix with other solid wastes unless explicitly permitted by your EHS department.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. If dissolved in an organic solvent, it should be collected in a container for non-halogenated organic solvent waste.[3]

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that are contaminated with this compound should be placed in a designated solid waste container. Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Container Management:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.

    • Do not overfill the container; a general rule is to fill it to no more than 80% capacity.

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

    • Ensure all labeling is accurate and complete before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Solid, Liquid, or Contaminated Material? A->B C Collect in Labeled Hazardous Waste Container B->C G Improper Disposal (Trash or Drain) B->G D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Disposal by Licensed Waste Contractor E->F

References

Personal protective equipment for handling Methyl isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl isoferulate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment and Safety Precautions

General Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust inhalation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is crucial to minimize exposure.[3]

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Powder) Chemical splash gogglesNitrile glovesLaboratory coatN95 or higher-rated respirator (if not in a fume hood)
Dissolving and Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Experimental Use Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Spill Cleanup (Small) Chemical splash gogglesNitrile glovesLaboratory coatN95 or higher-rated respirator
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required

Glove selection should be based on the solvent used for dissolution. Consult a glove compatibility chart for the specific solvent.[4]

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during unpacking.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed.[1]

  • The storage temperature should be at room temperature in the continental US, but this may vary elsewhere.[5]

3.2. Weighing and Solution Preparation (in a Chemical Fume Hood):

  • Preparation:

    • Don appropriate PPE: laboratory coat, nitrile gloves, and chemical splash goggles.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment: spatula, weigh paper/boat, analytical balance, beaker, solvent, and vortex mixer or sonicator.

  • Weighing:

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to a weigh paper or boat on the analytical balance.

    • Avoid generating dust. If dust is generated, a respirator may be necessary.

    • Close the primary container tightly after weighing.

  • Dissolution:

    • Transfer the weighed powder to a beaker.

    • Add the desired solvent to the beaker.

    • Use a vortex mixer or sonicator to aid dissolution as needed.

3.3. Experimental Use:

  • All manipulations involving this compound solutions should be performed in a chemical fume hood.

  • Use appropriate laboratory equipment for liquid transfers (e.g., pipettes).

  • Avoid splashes and aerosol generation.

Disposal Plan

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weigh paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[2]

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[1][2][6]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive Shipment Store Store in Cool, Dry Place Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Doff_PPE Doff and Dispose PPE Experiment->Doff_PPE Dispose Dispose via EHS Collect_Waste->Dispose Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.